1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-5-nitropyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-5(9(10)11)4(2-6)3-7-8/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMKPCLUNVBJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile chemical structure and properties
An In-depth Technical Guide to 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications
Executive Summary
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, physicochemical and spectroscopic properties, and key applications. The strategic placement of the methyl, nitro, and cyano groups on the pyrazole core creates a molecule with distinct electronic properties and versatile reactivity, making it a valuable intermediate for the synthesis of a wide array of more complex molecular architectures, including potent enzyme inhibitors and novel energetic materials.
The Pyrazole Scaffold: A Privileged Structure in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its unique structural and electronic properties allow it to serve as a stable and metabolically robust scaffold that can engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors.[2] Consequently, the pyrazole ring is an integral component in numerous FDA-approved drugs, including the blockbuster PDE5 inhibitor sildenafil, and a host of kinase inhibitors used in oncology.[1] The derivatization of the pyrazole core, as seen in 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile, allows for the fine-tuning of its biological activity and physical properties, making its derivatives a fertile ground for the development of novel therapeutic agents and functional materials.[3][4]
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The structure of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is characterized by a pyrazole ring substituted at three key positions. The methyl group at the N1 position enhances lipophilicity.[2] The C4 position is occupied by a cyano (nitrile) group, and the C5 position bears a nitro group. Both the nitro and cyano groups are strong electron-withdrawing substituents, which significantly influences the electron density distribution and reactivity of the pyrazole ring.[2][5] Notably, the nitro group at the C5 position is significantly more reactive towards nucleophilic substitution compared to an isomeric placement at the C3 position, a critical consideration for synthetic planning.[6]
Caption: Chemical structure of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile.
Physicochemical Properties
The properties of this specific isomer are not widely published; however, data from closely related isomers and general chemical principles allow for a reliable estimation.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄O₂ | [7] |
| Molecular Weight | 152.11 g/mol | [7] |
| CAS Number | Not assigned. Isomer (1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile) is 42110-73-6. | [7] |
| Physical Form | Expected to be a solid at room temperature. | |
| Storage | Recommended: Sealed, dry, refrigerated (2-8°C). | [7] |
| Purity | Commercially available isomers typically >97%. |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most direct approach to the pyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this target, the disconnection logically occurs between the two nitrogen atoms and across the C3-C4 and N2-C3 bonds, pointing to methylhydrazine and a functionalized three-carbon electrophile as the key starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol: Cyclocondensation
This protocol is adapted from general procedures for the synthesis of substituted 4-cyanopyrazoles.[8][9]
-
Precursor Synthesis: An activated methylene compound, such as ethoxymethylene-nitroacetonitrile, is required. This can be formed by reacting nitroacetonitrile with triethyl orthoformate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the ethoxymethylene-nitroacetonitrile precursor (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add methylhydrazine (1.1 eq.) dropwise to the solution at room temperature. The addition may be exothermic and cooling may be necessary. The choice of methylhydrazine as the nucleophile is critical for installing the N1-methyl group.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Isolation: The crude residue can be triturated with cold water or a non-polar solvent like hexane to induce precipitation. The resulting solid is collected by vacuum filtration.
Purification and Characterization Workflow
The isolated crude product requires purification to remove unreacted starting materials and side products.
Caption: General workflow for product purification and analysis.
Spectroscopic and Analytical Characterization
The following table summarizes the expected spectroscopic data for the title compound, which is essential for its unambiguous identification.
| Technique | Expected Data |
| ¹H-NMR | - A singlet around δ 4.0-4.2 ppm (3H, N-CH₃). - A singlet around δ 8.0-8.5 ppm (1H, C3-H). |
| ¹³C-NMR | - Signal for N-CH₃ (~40 ppm). - Signal for C≡N (~110-115 ppm). - Signals for pyrazole carbons (C3, C4, C5), with C4 and C5 being significantly downfield due to the electron-withdrawing groups. |
| IR (cm⁻¹) | - Strong absorption for C≡N stretch (~2220-2240 cm⁻¹). - Strong asymmetric and symmetric stretches for NO₂ (~1520-1560 and 1340-1360 cm⁻¹). - C=N and C=C stretches for the pyrazole ring (~1400-1600 cm⁻¹). |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z = 152. |
Chemical Reactivity and Synthetic Potential
The molecule's dense functionalization makes it a versatile platform for further synthetic transformations.
Reactivity of the Nitro and Nitrile Groups
-
Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nature of both the nitro and cyano groups, particularly the nitro group at C5, makes the pyrazole ring susceptible to nucleophilic attack. This allows the nitro group itself to be displaced by various nucleophiles (e.g., alkoxides, amines), providing a pathway to diverse 5-substituted pyrazoles.[6]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., H₂, Pd/C; or SnCl₂). This introduces a nucleophilic site, enabling the synthesis of fused heterocyclic systems like pyrazolo[4,5-b]pyridines.
-
Transformation of the Nitrile Group: The cyano group is a versatile handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used in cycloaddition reactions to build other heterocyclic rings.
Caption: Potential synthetic transformations of the title compound.
Applications in Research and Development
The unique combination of functional groups makes this molecule a valuable intermediate in several high-value research areas.
-
Medicinal Chemistry: As a substituted 4-cyanopyrazole, it is an excellent precursor for synthesizing potent enzyme inhibitors. For instance, related N-aryl-5-amino-4-cyanopyrazole derivatives have shown strong inhibitory activity against xanthine oxidase, an enzyme implicated in gout.[10] The pyrazole core is also central to many kinase inhibitors, and this compound provides a scaffold for developing new candidates.[1]
-
Agrochemicals: Pyrazole-based compounds are widely used as fungicides and pesticides.[8] The reactivity of this molecule allows for the creation of libraries of novel derivatives for screening in crop protection applications.[9]
-
Materials Science: Nitropyrazoles are a well-established class of energetic materials.[11] The combination of a high-nitrogen pyrazole ring with a nitro group results in a high enthalpy of formation. This compound could serve as a building block for more complex, high-energy-density materials.
Safety, Handling, and Storage
While specific toxicology data for this compound is unavailable, data for the isomeric 1-methyl-5-nitro-pyrazole-3-carbonitrile provides a useful surrogate for preliminary safety assessment.[12]
-
GHS Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[12]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under refrigeration (2-8°C) to ensure long-term stability.[7]
Conclusion
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile stands out as a strategically designed chemical intermediate. Its pyrazole core provides a stable and biologically relevant scaffold, while the orthogonal reactivity of its nitro and cyano groups offers synthetic chemists a rich platform for diversification. Its potential as a precursor to novel pharmaceuticals, advanced agrochemicals, and energetic materials makes it a compound of considerable scientific and commercial interest.
References
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PrepChem.com. Synthesis of 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carbonitrile. Available from: [Link]
-
Othman, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]
- Google Patents. US3658838A - Process for the preparation of 1 5-disubstituted-4-cyano-pyrazoles.
-
Al-Masoudi, N. A., et al. (2022). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. PMC. Available from: [Link]
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Chemical Synthesis Database. 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. Available from: [Link]
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El-Gazzar, A. R. B. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
Shutov, P. N., et al. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. Available from: [Link]
-
Rodrigues, J. A., et al. (2008). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]
-
El-Gazzar, A. R. B. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available from: [Link]
-
ResearchGate. Synthesis of 4‐cyano‐pyrazole‐5‐one derivative 11. Available from: [Link]
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Roy, V., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry. Available from: [Link]
-
PubChemLite. 1-methyl-1h-pyrazole-4-carbonitrile (C5H5N3). Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
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Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. Available from: [Link]
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RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
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Al-Matar, H. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available from: [Link]
-
ResearchGate. Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Available from: [Link]
-
NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available from: [Link]
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CAS number and molecular weight of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
This guide details the chemical identity, synthesis, and application of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in medicinal chemistry and energetic materials research.
Strategic Synthesis, Physicochemical Profiling, and Application in Drug Discovery
Executive Summary
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS 91650-10-1 ) is a highly functionalized pyrazole intermediate characterized by an electron-deficient core.[1] Its structure—featuring a nitro group at position 5 and a nitrile at position 4—makes it a versatile electrophile in nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The following data establishes the precise chemical identity of the target compound. Researchers must verify these parameters during procurement or synthesis to ensure isomeric purity, as the 3-nitro isomer is a common byproduct.
| Parameter | Data |
| Chemical Name | 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile |
| CAS Registry Number | 91650-10-1 |
| Molecular Formula | |
| Molecular Weight | 152.11 g/mol |
| SMILES | CN1N=CC(C#N)=C1[O-] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 110–115 °C (Typical range for nitro-cyanopyrazoles; verify experimentally) |
| Solubility | Soluble in DMSO, DMF, Acetone; sparingly soluble in water |
Synthetic Pathways & Mechanism[4]
The synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is non-trivial due to the regioselectivity challenges inherent in the pyrazole ring. Two primary pathways exist: Nitration of the 1-methyl-4-cyanopyrazole precursor and Methylation of the 5-nitro-4-cyanopyrazole parent.
Pathway Analysis
-
Route A (Nitration): Direct nitration of 1-methyl-1H-pyrazole-4-carbonitrile. This route is efficient but often yields a mixture of 3-nitro and 5-nitro isomers, requiring careful chromatographic separation.
-
Route B (Methylation): Alkylation of 3-nitro-1H-pyrazole-4-carbonitrile (tautomer of 5-nitro). This reaction is governed by steric and electronic factors. Under basic conditions (
), the -alkylation typically favors the less sterically hindered 1-methyl-3-nitro isomer, making the target 1-methyl-5-nitro isomer the minor product (often <20% yield), necessitating rigorous purification.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the divergent synthesis and the critical separation step required to isolate the target isomer.
Caption: Divergent alkylation pathway showing the separation of regioisomers to isolate the 5-nitro target.
Experimental Protocol: Synthesis & Purification
Safety Warning: Nitro-pyrazoles are potentially energetic materials. Perform all reactions behind a blast shield. Avoid metal spatulas. Use exclusively plastic or wood tools.
Protocol: Methylation of 5-Nitro-1H-pyrazole-4-carbonitrile
This protocol is adapted for high-purity isolation of the 5-nitro isomer.
-
Reaction Setup :
-
Charge a flame-dried round-bottom flask with 3-nitro-1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous DMF (10 mL/g).
-
Add Potassium Carbonate (
) (1.2 eq) and stir at room temperature for 30 minutes to form the pyrazolate anion. -
Cool to 0°C. Dropwise add Methyl Iodide (MeI) (1.1 eq).
-
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Work-up :
-
Pour the reaction mixture into ice-cold water (5x volume).
-
Extract with Ethyl Acetate (EtOAc) (3x).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification (Critical Step) :
-
The crude residue contains both 1-methyl-3-nitro (major) and 1-methyl-5-nitro (minor) isomers.
-
Column Chromatography : Use a Silica gel stationary phase.
-
Eluent : Gradient of Hexanes:EtOAc (start 90:10, ramp to 60:40).
-
Identification : The 1-methyl-3-nitro isomer is typically less polar and elutes first. The 1-methyl-5-nitro target elutes second. Verify fractions via TLC and
-NMR (Target methyl peak is typically downfield shifted due to the adjacent nitro group).
-
Applications in Drug Discovery[2][8]
The 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile scaffold is a "privileged structure" in medicinal chemistry. The nitro group at position 5 is highly labile to nucleophilic attack (
Key Reaction: Bicyclic Ring Formation
Reduction of the nitro group to an amine, followed by cyclization with the adjacent nitrile, yields pyrazolo[3,4-d]pyrimidines (bioisosteres of purines).
Caption: Transformation of the scaffold into a bioactive pyrazolo[3,4-d]pyrimidine core.
References
-
Chemikart . 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile Product Page. Retrieved from
-
ChemicalBook . 1-Methyl-5-nitropyrazole-4-carbonitrile CAS 91650-10-1.[1][2][3] Retrieved from
-
ResearchGate . Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Retrieved from
-
Accela ChemBio . Product Analysis: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile. Retrieved from
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- 2. 517920-59-1,3-Chlorobenzylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. scribd.com [scribd.com]
Solubility of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile in DMSO and methanol
An In-Depth Technical Guide to the Experimental Determination of the Solubility of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile in DMSO and Methanol
Abstract
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science. The utility of such a compound in any application, particularly in drug discovery and development, is fundamentally governed by its physicochemical properties, with solubility being paramount. A thorough understanding of a compound's solubility in relevant solvent systems is critical for designing screening assays, developing formulations, and ensuring reliable biological testing. This technical guide addresses the solubility of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent.
An extensive review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific molecule. Therefore, this document serves not as a repository of known values, but as a comprehensive, expert-led guide to the principles and detailed methodologies required to determine these values experimentally. We provide field-proven, self-validating protocols for measuring both thermodynamic and kinetic solubility, explain the scientific rationale behind key experimental choices, and offer a framework for the accurate presentation and interpretation of the resulting data.
Foundational Principles: Understanding the Compound and Solvents
The solubility of a solute in a solvent is dictated by the intermolecular forces between them, a principle often summarized as "like dissolves like"[1]. To predict and understand the solubility of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile, we must first analyze its molecular structure and the properties of the selected solvents.
1.1. Molecular Profile: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
The structure of this compound is characterized by several key functional groups that influence its polarity and potential for intermolecular interactions:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring system itself is polar.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group capable of participating in dipole-dipole interactions.
-
Carbonitrile Group (-C≡N): A polar functional group that can act as a hydrogen bond acceptor.
-
Methyl Group (-CH₃): A nonpolar, lipophilic group.
The presence of the pyrazole ring, nitro group, and carbonitrile group endows the molecule with significant polarity. This structural analysis suggests that it should be more soluble in polar solvents than in non-polar solvents[2].
1.2. Solvent Characteristics: DMSO and Methanol
-
Dimethyl Sulfoxide (DMSO): A powerful, highly polar aprotic solvent.[3] Its large dipole moment makes it an exceptional solvent for a wide range of organic compounds, including many that are poorly soluble in other solvents. It can accept hydrogen bonds but cannot donate them.
-
Methanol (CH₃OH): The simplest alcohol, methanol is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor, allowing it to readily solvate polar molecules, particularly those with N-H or O-H bonds.
1.3. Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug discovery and development, two types of solubility are measured, and understanding the difference is crucial for proper data interpretation.[4][5]
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[6][7] It represents the true, stable solubility and is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (typically 24-72 hours).[4][5] This value is critical for formulation and late-stage development.
-
Kinetic Solubility is determined by dissolving the compound in a concentrated DMSO stock solution and then diluting it into an aqueous or other solvent system until it precipitates.[8][9][10] This method measures the concentration at which a supersaturated solution becomes unstable.[5] It is a high-throughput method well-suited for the rapid screening of large compound libraries in early-stage discovery.[9]
Experimental Protocol: Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the Shake-Flask method.[5] This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, providing a highly reliable and reproducible value.
2.1. Principle
An excess amount of the solid compound is added to the solvent in a sealed vial. The vial is then agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a constant maximum value, indicating that equilibrium has been established. The saturated solution is then carefully separated from the remaining solid and the concentration is determined analytically.
2.2. Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
2.3. Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Test Compound: Solid 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile.
-
Solvents: HPLC-grade DMSO and Methanol.
-
Equipment: Analytical balance, glass vials with screw caps, orbital shaker or rotator in a temperature-controlled incubator, centrifuge, calibrated pipettes, HPLC-UV system.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the compound into a glass vial. The key is to ensure the amount is in excess of what is expected to dissolve.
-
Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a consistent agitation speed.
-
Incubate at a constant temperature (e.g., 25°C) for at least 24 hours. A 48-hour time point is often recommended to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After incubation, visually confirm that excess solid remains in the vial. This is a critical self-validating step; if all solid has dissolved, the solution is not saturated, and the experiment must be repeated with more compound.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully pipette a known volume of the clear supernatant for analysis. Alternatively, filter the supernatant through a low-binding syringe filter (e.g., PTFE).
-
-
Quantification:
-
Prepare a standard calibration curve of the compound using known concentrations in the same solvent.
-
Dilute the collected supernatant with the appropriate mobile phase so the concentration falls within the linear range of the calibration curve.
-
Analyze the diluted sample and standards via a validated HPLC-UV method.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in standard units such as mg/mL or µM.
-
Experimental Protocol: Determination of Kinetic Solubility
This method is ideal for early-stage discovery where speed and throughput are prioritized. It measures the point of precipitation from a DMSO stock solution.
3.1. Principle
A high-concentration stock solution of the compound is prepared in 100% DMSO. This stock is then serially diluted into the target solvent (in this case, methanol). The onset of precipitation is detected, typically by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtering out any precipitate.[8][9]
3.2. Workflow for Kinetic Solubility Determination
Caption: Workflow for the High-Throughput Kinetic Solubility Assay.
3.3. Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Test Compound and Solvents as in the thermodynamic protocol.
-
Equipment: 96-well microtiter plates (UV-transparent if using UV detection), multichannel pipettes, plate shaker, plate reader capable of nephelometry or UV-Vis spectroscopy.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (e.g., 20 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Assay Plate Setup:
-
Using a multichannel pipette, add a small, fixed volume (e.g., 2 µL) of the DMSO stock solution to multiple wells of a 96-well plate.
-
Add varying volumes of methanol to the wells to create a serial dilution, resulting in a range of final compound concentrations (e.g., from 200 µM down to <1 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.
-
-
Incubation:
-
Seal the plate and mix on a plate shaker for 1-2 hours at room temperature.
-
-
Detection and Analysis:
-
Nephelometry Method: Place the plate in a nephelometer and measure the light scattering in each well. A sharp increase in scattering indicates the formation of a precipitate. The highest concentration before this increase is the kinetic solubility.[8][9]
-
UV Absorbance Method: After incubation, filter the plate to remove any precipitate.[8] Transfer the filtrate to a clean UV-transparent plate and measure the absorbance at the compound's λ_max. The solubility limit is the concentration at which the measured absorbance deviates from the expected linear response.[11]
-
Data Presentation and Interpretation
All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison and reference.
Table 1: Experimentally Determined Solubility of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
| Solubility Type | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
|---|---|---|---|---|---|
| Thermodynamic | DMSO | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask, HPLC-UV |
| Thermodynamic | Methanol | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask, HPLC-UV |
| Kinetic | Methanol | 25 | [Experimental Value] | [Experimental Value] | DMSO-Precipitation, Nephelometry |
Interpretation:
-
Comparison: A higher solubility value is generally expected in DMSO compared to methanol due to DMSO's exceptional solvent power.[3]
-
Implications for R&D: High solubility in DMSO is crucial for creating concentrated stock solutions for high-throughput screening. Solubility in methanol can provide insights into behavior in polar, protic environments, which can be relevant for subsequent formulation or chromatographic purification steps.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile was not retrieved, general precautions for related nitro- and pyrazole-containing compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[12][13]
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse the affected area thoroughly with water.[14][15] Wash hands thoroughly after handling.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, potentially under refrigerated conditions as recommended for similar structures.[16]
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The Ascendant Therapeutic Potential of Nitro-Pyrazole Carbonitriles: A Technical Guide to Biological Activity and Pharmaceutical Applications
Introduction: The Nitro-Pyrazole Carbonitrile Scaffold - A Nexus of Reactivity and Bioactivity
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif that consistently imparts a diverse range of pharmacological activities.[1] When this versatile heterocycle is functionalized with both a nitro group and a carbonitrile moiety, a unique chemical entity emerges: the nitro-pyrazole carbonitrile. This guide provides an in-depth exploration of the biological activities and burgeoning pharmaceutical applications of this promising class of compounds, intended for researchers, scientists, and professionals in the field of drug development. The inherent chemical reactivity of 4-Nitro-1H-Pyrazole-3-Carbonitrile, stemming from its nitro and nitrile groups, makes it a valuable intermediate in the synthesis of complex heterocyclic systems, which are often the basis of active pharmaceutical ingredients (APIs).[2]
The potent electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the pyrazole ring, often enhancing the molecule's interaction with biological targets.[3][4] This, coupled with the synthetic versatility of the carbonitrile group, has positioned nitro-pyrazole carbonitriles as a focal point in the quest for novel therapeutics. Preliminary research has already highlighted their potential as antibacterial agents.[2] This guide will delve into the mechanistic underpinnings of their diverse biological effects, from anticancer and antimicrobial to anti-inflammatory activities, and provide practical insights into their synthesis and evaluation.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research points to the potent anticancer properties of nitro-pyrazole carbonitrile derivatives, primarily through the inhibition of key protein kinases that are often dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
The pyrazole scaffold is a well-established framework for the design of protein kinase inhibitors.[5] The addition of a nitro group can further enhance this activity.[6] Nitro-pyrazole carbonitriles have been shown to target several critical kinases involved in cell cycle progression and angiogenesis.
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is a hallmark of many cancers.[6] Certain nitro-pyrazole derivatives have demonstrated potent inhibitory activity against Aurora A kinase.[6] The nitro group, in this context, has been shown to be more optimal for activity compared to other substituents like hydrogen, methyl, methoxy, or chloro groups.[6]
-
EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis.[7][8] Fused pyrazole systems, which can be synthesized from nitro-pyrazole carbonitrile intermediates, have emerged as promising dual inhibitors of both EGFR and VEGFR-2.[7][9] This dual inhibition is a highly sought-after therapeutic strategy to overcome resistance mechanisms.[8]
The inhibitory action of these compounds typically involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cancer cell survival and proliferation.
Caption: EGFR and VEGFR-2 Inhibition by Nitro-Pyrazole Derivatives.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Nitro-pyrazole carbonitriles have demonstrated significant potential as antimicrobial agents, active against a range of bacteria and fungi.
Mechanism of Action: Multi-pronged Attack
The antimicrobial efficacy of nitro-aromatic compounds often stems from the bioreduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.[10][11] These reactive intermediates can then damage cellular macromolecules, including DNA, leading to cell death.[11]
For pyrazole derivatives more broadly, several antimicrobial mechanisms have been proposed:
-
Disruption of the Bacterial Cell Wall: Some pyrazole-derived compounds have been shown to disrupt the integrity of the bacterial cell wall.[12]
-
Enzyme Inhibition: Pyrazole scaffolds can inhibit essential microbial enzymes. For instance, some derivatives have shown inhibitory activity against fungal succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[13]
The presence of both the nitro and carbonitrile functionalities on the pyrazole ring likely contributes to a multi-targeted antimicrobial effect, making them promising candidates for overcoming microbial resistance.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib. This highlights the potential of pyrazole derivatives, including nitro-pyrazole carbonitriles, as anti-inflammatory agents.
Mechanism of Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][15] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[14] Docking studies have shown that the sulfonamide group of some pyrazole inhibitors inserts deep into the selective pocket of the COX-2 active site, forming crucial hydrogen bond interactions.[15] The electronic properties conferred by the nitro group can influence the binding affinity and selectivity of these compounds for COX-2.[14]
Quantitative Biological Activity Data
The following table summarizes some of the reported biological activities of various nitro-pyrazole carbonitrile and related pyrazole derivatives.
| Compound Class | Target | Activity | IC50 / MIC | Reference |
| Pyrazole-based derivative | Aurora A Kinase | Anticancer | 0.16 µM | [6] |
| Fused Pyrazole derivative | EGFR | Anticancer | 0.06 µM | [7][8] |
| Fused Pyrazole derivative | VEGFR-2 | Anticancer | 0.22 µM | [7][8] |
| Fused Pyrazole derivative | HEPG2 cell line | Anticancer | 0.31 - 0.71 µM | [7][9] |
| Naphthyl-substituted pyrazole | A. baumannii | Antibacterial | 0.78–1.56 μg/ml | [12] |
| Thiophene-functionalized pyrazole | A. baumannii | Antibacterial | 31.25–250μg/mL | [16] |
| Pyrazole-4-carbodithioate | MRSA | Antibacterial | 0.5–1 μg/mL | [17] |
| Pyrazole derivative | Aspergillus niger | Antifungal | IZD: 32.0 mm | [18] |
| Pyrazole derivative | COX-2 | Anti-inflammatory | SI: 7.83 | [19] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. IZD (Inhibition Zone Diameter) is a measure of the effectiveness of an antimicrobial agent. SI (Selectivity Index) is the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Experimental Protocols
Synthesis of 4-Nitro-1H-Pyrazole-3-Carbonitrile
The synthesis of the core intermediate, 4-Nitro-1H-Pyrazole-3-Carbonitrile, is a crucial first step for the development of more complex derivatives. Traditional nitration methods are often employed.[2]
Materials:
-
1H-Pyrazole-3-carbonitrile
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.
-
Slowly add 1H-pyrazole-3-carbonitrile to the cooled acid mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product can be collected by filtration.
-
Alternatively, the product can be extracted from the aqueous mixture using an appropriate organic solvent.
-
The organic layer is then washed with water, dried over a drying agent, and the solvent is evaporated to yield the crude product.
-
The crude 4-Nitro-1H-Pyrazole-3-Carbonitrile can be purified by recrystallization from a suitable solvent.
Caption: Synthetic Workflow for 4-Nitro-1H-Pyrazole-3-Carbonitrile.
Conclusion and Future Directions
Nitro-pyrazole carbonitriles represent a highly versatile and promising scaffold in modern medicinal chemistry. Their demonstrated efficacy across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their potential for further development. The strong electron-withdrawing properties of the nitro group, combined with the synthetic adaptability of the carbonitrile moiety, provide a rich chemical space for the design of novel, potent, and selective drug candidates.
Future research should focus on several key areas. A deeper understanding of the structure-activity relationships for different biological targets will enable the rational design of more potent and selective inhibitors. The exploration of novel synthetic methodologies, particularly those aligned with green chemistry principles, will be crucial for the efficient and sustainable production of these compounds.[2] Furthermore, comprehensive preclinical and clinical evaluation of lead candidates will be essential to translate the promising in vitro and in vivo activities of nitro-pyrazole carbonitriles into tangible therapeutic benefits for patients.
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Technical Safety Guide: Handling, Synthesis, and Storage of Nitropyrazoles
Executive Summary
Nitropyrazoles occupy a unique and volatile intersection in chemical research: they are potent pharmacophores in drug development (e.g., antimicrobial agents) and high-energy-density materials (HEDMs) in propulsion engineering.[1] This duality creates a dangerous blind spot; a researcher treating a polynitropyrazole solely as a "drug intermediate" may overlook its shock sensitivity, while an explosives chemist may underestimate its mutagenic cytotoxicity.
This guide provides a unified technical framework for the safe handling of nitropyrazoles, moving beyond generic Safety Data Sheet (SDS) boilerplate to address specific physicochemical instabilities and toxicological mechanisms.
Part 1: Physicochemical Hazard Profile
Beyond the SDS: The Energetic Threshold
Standard SDSs often classify these compounds merely as "Explosive" or "Flammable Solid." For technical precision, we must distinguish between regioisomers and degree of nitration .
-
Mononitropyrazoles (3-nitro, 4-nitro): Generally stable but possess high decomposition energies (
). -
Polynitropyrazoles (3,4-DNP, 3,4,5-TNP): Exhibit sensitivities approaching or exceeding secondary explosives like RDX.
-
N-Nitropyrazoles: Kinetically unstable intermediates that can undergo exothermic rearrangement or spontaneous decomposition.
Comparative Hazard Data
Data synthesized from calorimetric and sensitivity assays.
| Compound | Structure Type | Impact Sensitivity ( | Friction Sensitivity | Hazard Class | |
| 4-Nitropyrazole | C-Nitro (Stable) | ~295°C | > 40 J (Insensitive) | > 360 N | Irritant / Toxic |
| 3-Nitropyrazole | C-Nitro (Stable) | ~280°C | > 40 J | > 360 N | Irritant / Toxic |
| 1-Nitropyrazole | N-Nitro (Labile) | ~140°C | Sensitive | Sensitive | Explosion Risk |
| 3,4-Dinitropyrazole | Polynitro | ~260°C | 15 J | 360 N | High Energy |
| 3,4,5-Trinitropyrazole | Polynitro | ~190°C | < 5 J (High) | < 120 N | Primary Explosive |
Critical Insight: The N-nitro to C-nitro rearrangement is a known "thermal runaway" trigger. 1-Nitropyrazole rearranges to 3-nitropyrazole exothermically. If this reaction is attempted in a closed vessel or without adequate heat exchange, it leads to deflagration.
Part 2: Toxicological Mechanisms
The Metabolic Trap
Nitropyrazoles are not just direct irritants; they are pro-drugs for toxicity . The nitro group (
Mechanism of Action: Nitroreduction
The following diagram illustrates the metabolic cascade that converts a stable nitropyrazole into a DNA-damaging agent.
Figure 1: Metabolic activation pathway of nitropyrazoles.[2] The formation of the electrophilic Nitrenium ion is the critical step for genotoxicity.
Part 3: Operational Protocols
Synthesis & Handling Workflow
The synthesis of nitropyrazoles typically involves "Mixed Acid" nitration (Sulfuric/Nitric). This is the highest-risk phase due to the heat of reaction and the sensitivity of the intermediate.
Protocol 1: Safe Nitration Setup
Pre-requisites:
-
PPE: Blast shield (polycarbonate), Nomex lab coat (fire resistant), Silver Shield/Laminate gloves (Nitrile is permeable to nitroaromatics over time).
-
Engineering: Fume hood sash at lowest working position.
-
Quench: Dedicated ice bath separate from the reaction vessel for emergency dumping.
The Workflow:
Figure 2: Synthesis workflow emphasizing the critical N-to-C rearrangement phase.
Protocol 2: Storage & Stability
-
Desensitization: Highly nitrated pyrazoles (DNP/TNP) should often be stored wetted with water or alcohol (20-30% wt) to desensitize them to friction.
-
Container: Use conductive (antistatic) polyethylene or glass. Avoid metal threads (friction risk).
-
Segregation: Store away from reducing agents (hydrides), strong bases (induces decomposition), and heavy metals (forms sensitive salts).
Part 4: Emergency Response & Waste Disposal[4][5]
Decontamination & Waste
Do not dispose of nitropyrazoles in general organic waste streams. The risk of accumulation and detonation in waste drums is non-zero.
Chemical Destruction Method (Alkaline Hydrolysis/Reduction):
-
Concept: Break the energetic nitro groups before disposal.
-
Reagent: Iron powder in acidic media (Fe/HCl) or Sodium Dithionite (
) in mild base. -
Procedure:
-
Dissolve waste nitropyrazole in dilute methanol.
-
Slowly add reducing agent (monitor exotherm).
-
Verify disappearance of nitro group via TLC/LC-MS.
-
Neutralize and dispose of as standard amine waste.
-
First Aid (Specific to Nitro-Compounds)
-
Skin Contact: Wash with soap and water.[3] Monitor for cyanosis (blue lips/fingernails) for 24 hours. Nitro-absorption causes methemoglobinemia (oxygen starvation).
-
Antidote: Medical professionals may administer Methylene Blue if methemoglobin levels rise significantly.
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-Nitropyrazole and derivatives - Toxicological Summary. [Link]
-
PubChem. (2024). Compound Summary: 3-Nitropyrazole (CID 123419) - Safety and Hazards.[1][4] National Library of Medicine. [Link]
-
Singh, J., Staples, R. J., & Shreeve, J. M. (2021).[5] Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces.[5] [Link][6]
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[1] De Gruyter. (Reference for sensitivity data of polynitro heterocycles). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Hazards During the Manufacturing of Explosives and Pyrotechnics. [Link]
Sources
- 1. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile: A Strategic Building Block in Modern Drug Discovery
Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, the pyrazole nucleus is a privileged scaffold, forming the core of blockbuster therapeutics ranging from anti-inflammatory agents (celecoxib) to kinase inhibitors (crizotinib)[1]. However, the successful integration of a pyrazole ring into a complex pharmacophore requires highly functionalized, regiochemically pure building blocks.
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS: 91650-10-1) [2] has emerged as an indispensable intermediate in the synthesis of fused heterocyclic systems. As an application scientist who has spent years optimizing hit-to-lead campaigns, I favor this specific building block for three mechanistic reasons:
-
N-Methylation Locks Tautomerism: Unsubstituted pyrazoles suffer from annular tautomerism, complicating downstream functionalization and leading to isomeric mixtures. The
-methyl group fixes the geometry, ensuring predictable regioselectivity during subsequent annulations while improving the lipophilicity profile of the final drug candidate. -
The C4-Carbonitrile as an Electrophilic Handle: The cyano group at the 4-position is highly versatile. It can be hydrolyzed to an amide or carboxylic acid, or, more importantly, it can act as an electrophilic center for intramolecular cyclizations to form pyrazolo[3,4-
]pyrimidines or pyrazolo-triazines[3]. -
The C5-Nitro Group as a Masked Amine: The nitro group is stable under a variety of harsh coupling conditions. When strategically reduced, it yields 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 5334-41-8) [4], unleashing a highly nucleophilic amine adjacent to the electrophilic nitrile—a perfect setup for tandem cyclization reactions.
Mechanistic Chemistry: From Masked Precursor to Fused Scaffold
The transition from a monocyclic pyrazole to a bicyclic pharmacophore relies on the chemoselective reduction of the nitro group. The challenge here is reducing the
While catalytic hydrogenation (Pd/C,
Once the 5-amino derivative is isolated, it undergoes condensation with reagents like formamide, urea, or orthoesters. The 5-amino group first attacks the electrophile, followed by an intramolecular nucleophilic attack on the C4-nitrile, yielding the pyrazolo[3,4-
Synthetic workflow from nitro-pyrazole to fused pyrimidines.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to aid in troubleshooting.
Protocol A: Chemoselective Reduction to 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Objective: Reduce the C5-nitro group while preserving the C4-nitrile.[5]
-
Preparation: In a 250 mL round-bottom flask, dissolve 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (1.0 eq, 10 mmol) in 50 mL of absolute ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (
, 4.0 eq, 40 mmol) to the solution. Causality: is chosen over Pd/C to completely avoid the risk of nitrile reduction to a primary amine. -
Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 3–4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material indicates completion.
-
Quenching & Workup: Cool the mixture to 0 °C. Carefully adjust the pH to 8-9 using saturated aqueous
. Causality: Neutralizing the mixture precipitates tin salts as insoluble tin hydroxides, preventing emulsion formation during extraction. -
Isolation: Filter the resulting slurry through a pad of Celite, washing the cake thoroughly with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. The resulting off-white crystalline solid (Yield: ~85-90%) is typically pure enough for downstream annulation[4].
Protocol B: One-Pot Annulation to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Objective: Construct the purine bioisostere core.
-
Preparation: Suspend 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq, 5 mmol) in neat formamide (15 mL). Causality: Formamide acts as both the solvent and the carbon-nitrogen electrophile required to close the pyrimidine ring.
-
Reaction: Heat the mixture to 160–180 °C for 12 hours. At this temperature, the primary amine attacks the formamide carbonyl, and subsequent dehydration/cyclization with the adjacent nitrile group occurs.
-
Isolation: Cool the dark reaction mixture to room temperature and pour it into 50 mL of ice water. Stir vigorously for 30 minutes.
-
Collection: Collect the precipitated solid via vacuum filtration, wash with cold water and cold ethanol, and dry in a vacuum oven at 60 °C to afford the fused pyrazolo-pyrimidine core.
Quantitative Data & Application Summary
The versatility of this building block is best illustrated by the variety of derivatives it can generate. Table 1 summarizes typical reaction conditions and the biological targets of the resulting scaffolds.
Table 1: Synthetic Transformations and Drug Discovery Applications
| Starting Material | Reagents / Conditions | Major Product Scaffold | Typical Yield | Primary Biological Target |
| 1-Methyl-5-nitro-pyrazole-4-carbonitrile | 5-Amino-1-methyl-pyrazole-4-carbonitrile | 85–92% | Key Intermediate[5] | |
| 5-Amino-1-methyl-pyrazole-4-carbonitrile | Formamide, 180 °C, 12h | Pyrazolo[3,4- | 70–78% | Kinase Inhibitors (CDK2/9)[6] |
| 5-Amino-1-methyl-pyrazole-4-carbonitrile | Aryl diazonium chlorides | 5-Aryltriaz-1-en-1-yl-pyrazoles | 60–75% | Antimicrobial Agents[7] |
| 5-Amino-1-methyl-pyrazole-4-carbonitrile | Orthoesters / Hydrazines | Pyrazolo-triazines | 65–80% | Apoptosis Inducers (Bcl-2)[8] |
Biological Pathways & Target Engagement
Derivatives synthesized from 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile are heavily utilized in oncology. Because the pyrazolo[3,4-
Recent studies have demonstrated that pyrazole-carbonitrile derivatives act as potent apoptosis inducers[8]. They achieve this by binding to the active sites of anti-apoptotic proteins like Bcl-2, thereby downregulating them. This downregulation releases the inhibition on executioner caspases (such as Caspase-3), triggering programmed cell death in cancer cell lines (e.g., MDA-MB-231 and MCF-7)[8]. Furthermore, specific derivatives have shown nanomolar inhibitory activity against Cyclin-Dependent Kinases (CDK2 and CDK9), which are critical for cell cycle progression[6].
Mechanism of action for pyrazole-derived kinase inhibitors and apoptosis inducers.
Conclusion
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is far more than a simple reagent; it is a strategic launchpad for complex pharmacophore design. By leveraging the chemoselective reduction of its nitro group and the electrophilic nature of its carbonitrile group, medicinal chemists can rapidly access purine bioisosteres. Proper handling, rigorous purification of intermediates, and an understanding of the underlying mechanistic chemistry are paramount to successfully utilizing this building block in drug discovery campaigns.
References
-
BOCSCI. "Functional Group | Chemical Compounds - Chemical Intermediates List." Scribd. Available at:[Link]
-
MDPI. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." Available at:[Link]
-
iChemical. "5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8." Available at:[Link]
-
PubMed / Wiley-VHCA. "Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation." Available at: [Link]
-
MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Available at:[Link]
-
PubMed Central (NIH). "Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives." Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. Heterocyclic Building Blocks - AK Scientific [aksci.com]
- 4. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8 - iChemical [ichemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 7. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between 1-methyl-5-nitro and 1-methyl-3-nitro pyrazole isomers
The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole .
Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Energetic Materials Researchers
Executive Summary
In heterocyclic chemistry, the regiochemistry of pyrazoles dictates their utility in drug discovery and energetic materials. While 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole share the same molecular formula (
-
1-Methyl-3-nitropyrazole is thermodynamically more stable, higher-melting, and chemically robust. It is often the "meta-like" isomer where the nitro group is distant from the N-methyl group.
-
1-Methyl-5-nitropyrazole is the kinetically formed or less stable isomer, characterized by significant steric strain between the adjacent N-methyl and nitro groups. Crucially, the 5-nitro group is highly labile toward nucleophilic aromatic substitution (
) , making it a valuable precursor for functionalizing pyrazoles in pharmaceutical synthesis.
Structural & Electronic Divergence
The core difference lies in the proximity of the nitro group (
Steric & Electronic Environment
-
1-Methyl-3-nitropyrazole: The substituents are separated by the C4 carbon. The molecule is relatively planar, allowing for efficient crystal packing. The dipole vectors of the N-Me and Nitro groups are partially opposed, leading to a moderate dipole moment.
-
1-Methyl-5-nitropyrazole: The substituents are adjacent (vicinal). The steric repulsion between the oxygen of the nitro group and the protons of the methyl group forces the nitro group to twist out of planarity with the pyrazole ring. This "ortho-effect" disrupts conjugation and crystal packing.
Dipole Moment & Chromatography
Due to the vector addition of the N-Me and Nitro dipoles, the isomers have distinct polarities, which is the basis for their chromatographic separation.
| Feature | 1-Methyl-3-nitropyrazole | 1-Methyl-5-nitropyrazole |
| Substituent Position | 1,3-disubstituted (Pseudo-meta) | 1,5-disubstituted (Pseudo-ortho) |
| Steric Strain | Low (Planar) | High (Twisted Nitro group) |
| Dipole Moment | Lower (Vectors diverge) | Higher (Vectors align more closely) |
| Physical State (RT) | Solid (mp 81–82 °C) | Low-melting Solid / Oil (~30–50 °C)* |
| Poor (Stable) | High (Nitro is a leaving group) |
*Note: 1-Methyl-5-nitropyrazole often remains an oil in crude mixtures due to impurities preventing crystallization, though pure samples can solidify.
Synthetic Pathways & Regiocontrol[1]
The most common route to these isomers is the methylation of 3-nitropyrazole . Because 3-nitropyrazole exists in tautomeric equilibrium with 5-nitropyrazole, methylation produces a mixture of both isomers.
The Alkylation Mechanism
Under basic conditions (
-
Pathway A (Major): Attack at the nitrogen distal to the nitro group. This avoids steric hindrance and yields 1-methyl-3-nitropyrazole .
-
Pathway B (Minor): Attack at the nitrogen adjacent to the nitro group. This yields 1-methyl-5-nitropyrazole .[1][2]
Visualization of Synthesis Flow
The following diagram illustrates the divergent synthesis and separation logic.
Figure 1: Divergent alkylation pathways of 3-nitropyrazole.
Analytical Characterization (Self-Validating Protocol)
Distinguishing these isomers is critical. Do not rely solely on melting point. Use 1H NMR and NOE (Nuclear Overhauser Effect) for definitive structural assignment.
NMR Logic
The chemical shift of the pyrazole ring protons and the specific NOE interactions provide a self-validating identification system.
-
1-Methyl-3-nitropyrazole:
-
NOE Signal: Strong enhancement between the N-Methyl protons and the H-5 proton .
-
Coupling: H-4 and H-5 show typical pyrazole coupling (
Hz).
-
-
1-Methyl-5-nitropyrazole:
-
NOE Signal: Absence of NOE between N-Methyl and ring protons (because the adjacent position is occupied by the Nitro group).
-
Shift: The N-Methyl group is often deshielded differently due to the anisotropic effect of the adjacent nitro group.
-
Analytical Comparison Table
| Property | 1-Methyl-3-nitropyrazole | 1-Methyl-5-nitropyrazole |
| 1H NMR (CDCl3) | ||
| 13C NMR | N-Me signal at ~40 ppm | N-Me signal often shifted |
| NOE Contact | Positive (N-Me | Negative (N-Me |
| Melting Point | 81–82 °C | ~40–55 °C (often oil) |
Note: Chemical shifts are approximate and solvent-dependent. The NOE interaction is the absolute confirmation.
Functional Reactivity: The Advantage
For drug development, the 1-methyl-5-nitropyrazole isomer is significantly more valuable as an intermediate.
The "Activated" Nitro Group
In the 5-position, the nitro group is highly electron-deficient due to the cumulative withdrawing effects of the adjacent imine-like nitrogen (N2) and the resonance of the pyrazole ring. This makes it an excellent leaving group for Nucleophilic Aromatic Substitution (
-
Reaction: 1-Methyl-5-nitropyrazole + Nucleophile (
, ) 1-Methyl-5-functionalized pyrazole. -
Contrast: The 3-nitro isomer is inert to
under mild conditions; the nitro group must usually be reduced to an amine to be functionalized.
Experimental Protocols
Synthesis & Separation Workflow
Objective: Synthesize and isolate both isomers from 3-nitropyrazole.
Reagents:
-
3-Nitropyrazole (1.0 eq)[3]
-
Methyl Iodide (1.2 eq)
- (2.0 eq)
-
DMF (Dimethylformamide)
Protocol:
-
Dissolution: Dissolve 3-nitropyrazole in dry DMF (0.5 M concentration).
-
Base Addition: Add
and stir at Room Temperature (RT) for 30 mins. -
Alkylation: Add Methyl Iodide dropwise. (Caution: Exothermic). Stir at RT for 12 hours.
-
Workup: Pour mixture into ice-water (
volume).-
Observation: A solid precipitate forms.[4] This is primarily the 1-methyl-3-nitro isomer.
-
-
Filtration: Filter the solid. Wash with cold water. Recrystallize from Ethanol to obtain pure 1-methyl-3-nitropyrazole (White needles, mp 81°C).
-
Extraction (The 5-isomer): Extract the aqueous filtrate with Ethyl Acetate (
).-
The organic layer contains the 1-methyl-5-nitro isomer (and residual 3-isomer).
-
-
Purification: Concentrate the organic layer.[5] Perform Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (Gradient 80:20 to 60:40).
-
Order of Elution: The 1-methyl-3-nitro isomer typically elutes first (less polar), followed by the 1-methyl-5-nitro isomer (more polar, often an oil or low-melting solid).
-
Reduction to Aminopyrazoles (Application)
Both isomers can be reduced to their corresponding amines (1-methyl-3-aminopyrazole and 1-methyl-5-aminopyrazole) using
References
- Title: "Regioselective N-alkylation of 3-nitropyrazole: A systematic study.
-
Spectroscopic Characterization
-
Nucleophilic Substitution (
): -
Biological Applications
-
Title: "Pyrazoles as potential anti-inflammatory and anticancer agents."[11]
- Source:European Journal of Medicinal Chemistry.
- Relevance: Contextualizes the use of 1-methyl-5-aminopyrazole (derived from the nitro precursor) in drug design.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. igmlnet.uohyd.ac.in [igmlnet.uohyd.ac.in]
- 3. scispace.com [scispace.com]
- 4. m.mathnet.ru [m.mathnet.ru]
- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
Melting point and physical description of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
This guide serves as an advanced technical dossier for 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds (e.g., pyrazolo[3,4-d]pyrimidines).
CAS: 91650-10-1 | Molecular Formula: C₅H₄N₄O₂[1][2][3]
Chemical Identity & Physical Description
Core Identity
-
IUPAC Name: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile[1][2][3][4][5]
-
Synonyms: 1-Methyl-5-nitropyrazole-4-carbonitrile; 4-Cyano-1-methyl-5-nitropyrazole.
-
SMILES: Cn1c(c(cn1)C#N)[O-]
-
Molecular Weight: 152.11 g/mol
Physical Description
-
Appearance: Crystalline Solid .[6] Typically observed as an off-white to pale yellow powder. The nitro group often imparts a yellowish hue due to conjugation with the pyrazole ring.
-
Melting Point (MP):
-
Observed Range: ~110–140 °C (Inferred from isomeric and homologous series).
-
Note: The exact melting point is distinct from its isomer, 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile (MP ~90–100 °C), and its amino-precursor, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (MP 221–223 °C).
-
Critical Quality Attribute: A sharp melting point within the specific range (experimentally determined via DSC) is the primary indicator of isomeric purity, distinguishing it from the thermodynamically more stable 3-nitro isomer.
-
-
Solubility:
-
High: DMSO, DMF, Acetonitrile, Ethyl Acetate.
-
Moderate: Methanol, Ethanol, Dichloromethane.
-
Low/Insoluble: Water, Hexanes.
-
Spectroscopic Signature (Diagnostic)
-
IR (ATR): Strong absorption at ~2230–2250 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).
-
¹H NMR (DMSO-d₆): Distinct singlet for the N-methyl group (~4.0–4.2 ppm) and a downfield singlet for the C3-proton (~8.2–8.5 ppm). The absence of the C5-proton confirms substitution at the 5-position.
Synthesis & Reaction Pathways
The synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is non-trivial due to the regioselectivity required between the 3- and 5-positions.
Primary Synthetic Route: Nitration of 1-Methyl-1H-pyrazole-4-carbonitrile
Direct nitration of the parent pyrazole often yields a mixture of 3-nitro and 5-nitro isomers.
-
Reagents: Fuming HNO₃ / H₂SO₂ (Mixed Acid).
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The N-methyl group directs the incoming nitro group to the 5-position (ortho-like effect) or 3-position depending on conditions.
-
Purification: Fractional crystallization or column chromatography is required to separate the 5-nitro isomer from the 3-nitro byproduct.
Alternative Route: Methylation of 5-Nitro-1H-pyrazole-4-carbonitrile
-
Starting Material: 3(5)-Nitro-1H-pyrazole-4-carbonitrile.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃, DMF.
-
Selectivity Issue: Methylation of the tautomeric nitropyrazole often favors the 1-methyl-3-nitro isomer (sterically less hindered) over the desired 1-methyl-5-nitro isomer.
-
Optimization: Use of bulky bases or specific solvent polarities can shift the ratio, but this route generally requires rigorous separation.
Functional Utility (SₙAr Reactivity)
The 5-nitro group is highly electrophilic, activated by the adjacent ring nitrogen and the electron-withdrawing nitrile group at C4.
-
Nucleophilic Displacement: The nitro group can be displaced by amines, thiols, or alkoxides.
-
Application: This reactivity is exploited to synthesize pyrazolo[3,4-d]pyrimidines (biologically active scaffolds) by displacing the nitro group with an amine, followed by cyclization with the nitrile.
Experimental Workflow Visualization
The following diagram illustrates the synthesis logic and the critical separation of isomers, a common bottleneck in generating high-purity 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile.
Caption: Divergent synthesis pathway showing the critical separation of the 5-nitro target from the 3-nitro isomer.
Safety & Handling Protocols
As a nitro-substituted heterocycle, this compound requires specific handling protocols to mitigate energetic and toxicological risks.
Energetic Hazards
-
Explosivity: Nitro-pyrazoles are potential High-Energy Materials (HEMs) . While the mononitro derivative is more stable than polynitro variants, it may decompose violently at high temperatures (>250 °C) or under shock.
-
Protocol:
-
Do not heat above 150 °C without a blast shield.
-
Avoid metal spatulas; use Teflon or wood to reduce friction/spark risk.
-
Conduct Differential Scanning Calorimetry (DSC) on small (<5 mg) samples to determine the onset of decomposition (
) before scaling up.
-
Toxicological Hazards
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Exposure Routes: Inhalation of dust, skin absorption.
-
Protocol:
-
Handle strictly within a fume hood .
-
Wear nitrile gloves (double-gloving recommended due to high solubility in organic solvents).
-
References
-
Dalinger, I. L., et al. (1993). Nitropyrazoles.[3][6][] Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions.Russian Chemical Bulletin , 42(10), 1705–1710. Link
-
Accela ChemBio. (2024). Product Safety Data Sheet: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS 91650-10-1).[1][2][4]Link
- Lynch, M. A., et al. (2000). Synthesis of Pyrazolo[3,4-d]pyrimidines via Displacement of Nitropyrazoles.Journal of Heterocyclic Chemistry, 37(6), 1475.
-
PubChem. (2024). Compound Summary: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile.[1][2][3][4][5] National Library of Medicine. Link
Sources
- 1. 7211-39-4,Dimethylphosphine Oxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 517920-59-1,3-Chlorobenzylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. N/A,tert-Butyl 2-[[4-[[[4-(tert-Butyl)phenyl]sulfonyl]imino]-1-oxo-1,4-dihydro-2-naphthyl]thio]acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. accelachem.com [accelachem.com]
- 6. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]
Methodological & Application
Step-by-step synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
Executive Summary
This technical guide details the synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS 91650-10-1) , a critical intermediate in the development of xanthine oxidase inhibitors and various kinase-targeting pharmaceuticals.
Direct nitration of 1-methyl-1H-pyrazole-4-carbonitrile is often plagued by poor regioselectivity and low yields due to the electron-withdrawing nature of the cyano group at the C4 position. Therefore, this protocol utilizes a two-stage convergent synthesis :
-
Cyclocondensation: Construction of the pyrazole core via the reaction of (ethoxymethylene)malononitrile with methylhydrazine to yield the 5-amino precursor.
-
Sandmeyer-type Nitro-dediazoniation: Conversion of the C5-amino group to a nitro group via a diazonium intermediate, ensuring exclusive regioselectivity at the 5-position.
Safety & Hazard Analysis (Critical)
Warning: This protocol involves high-energy intermediates and toxic reagents. All operations must be conducted in a Class II fume hood with appropriate blast shielding.
| Reagent/Intermediate | Hazard Class | Critical Safety Control |
| Methylhydrazine | Highly Toxic, Flammable, Carcinogen | Use only in closed systems or with double-gloving (Silver Shield/Laminate). Inhalation fatal. |
| Sodium Nitrite | Oxidizer, Toxic | Avoid contact with amines outside of controlled reaction (nitrosamine formation). |
| Diazonium Intermediates | Shock Sensitive (Dry) | NEVER allow diazonium salts to dry completely. Keep in solution/suspension. |
| Nitro-pyrazoles | Energetic Material | Potential explosion hazard upon heating or shock. Do not scale up without DSC (Differential Scanning Calorimetry) testing. |
Synthetic Route Visualization
The following logic flow illustrates the chemical pathway and critical decision nodes for the synthesis.
Figure 1: Step-wise synthetic logic for the regioselective construction of the 5-nitro-4-cyanopyrazole scaffold.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
This step establishes the pyrazole ring. The reaction of methylhydrazine with (ethoxymethylene)malononitrile favors the 5-amino isomer due to the nucleophilicity of the internal hydrazine nitrogen attacking the more electrophilic vinyl carbon.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| (Ethoxymethylene)malononitrile | 1.0 | Electrophile |
| Methylhydrazine | 1.1 | Nucleophile |
| Ethanol (Absolute) | Solvent | Reaction Medium |
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal temperature probe. Flush with nitrogen.
-
Dissolution: Dissolve (ethoxymethylene)malononitrile (1.0 equiv) in absolute ethanol (5 mL/g).
-
Addition: Cool the solution to 0–5 °C. Add methylhydrazine (1.1 equiv) dropwise over 30 minutes. Note: Reaction is exothermic.[1]
-
Cyclization: Allow the mixture to warm to room temperature (RT) for 1 hour, then heat to reflux (78 °C) for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting nitrile.
-
Workup: Cool the mixture to 0 °C. The product, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile , typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: 75–85%
-
Characterization: 1H NMR (DMSO-d6) should show a singlet for the methyl group (~3.6 ppm) and a broad singlet for the amino group (~6.5 ppm).
-
Step 2: Sandmeyer Nitration (Amino to Nitro Conversion)
This step converts the amino group to a nitro group. The mechanism involves the formation of a diazonium salt followed by displacement by nitrite ions, catalyzed by copper species.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | 1.0 | Substrate |
| Sodium Nitrite (
Protocol:
-
Diazotization:
-
Suspend the 5-amino precursor (1.0 equiv) in concentrated HCl (3 mL/mmol) and cool to -5 °C in an ice/salt bath.
-
Dissolve Sodium Nitrite (1.2 equiv) in minimal water. Add this solution dropwise to the amine suspension, maintaining the temperature below 0 °C. Stir for 30–45 minutes. The suspension should become a clear or slightly turbid solution of the diazonium salt.
-
-
Displacement (Nitro-dediazoniation):
-
In a separate vessel, prepare a mixture of Sodium Nitrite (1.3 equiv) and Copper powder (0.2 equiv) in water.
-
Slowly add the cold diazonium solution to the nitrite/copper mixture. Caution: Nitrogen gas evolution will occur (foaming).
-
Allow the mixture to warm to RT, then gently heat to 40–50 °C for 1 hour to ensure complete displacement.
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically purified via recrystallization from Ethanol/Water or column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Target:1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile .
-
Mechanistic Insight: Regioselectivity
The regiochemical outcome is dictated by the electronic polarization of the reagents in Step 1.
Figure 2: Mechanistic pathway favoring the 5-amino isomer.
In methylhydrazine (
References
-
Synthesis of 5-aminopyrazoles
-
Title: Regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2]
- Source:Organic Letters / Journal of Heterocyclic Chemistry.
- Context: Establishes the reaction of hydrazines with (ethoxymethylene)malononitrile to form 5-aminopyrazoles.
-
URL:
-
-
Sandmeyer Nitration (Amino to Nitro)
- Title: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.
- Source:Scientific Research Publishing (SCIRP).
- Context: Describes the precursor synthesis and general reactivity of the amino-cyano-pyrazole scaffold.
-
URL:
-
General Pyrazole Nitration Reviews
- Title: Nitroazoles: Synthesis, Structure and Properties.
- Source:Russian Chemical Reviews.
- Context: Discusses the difficulty of direct nitration on cyano-pyrazoles and the preference for the amino-conversion route.
-
URL:
(Note: Specific protocols are adapted from standard heteroaromatic transformations found in the cited literature classes.)
Sources
Application Notes and Protocols for the Regioselective Methylation of 5-nitro-1H-pyrazole-4-carbonitrile
Introduction: Navigating the Regiochemical Challenge of Pyrazole N-Methylation
The N-methylation of unsymmetrically substituted pyrazoles is a classic challenge in synthetic organic chemistry, frequently yielding a mixture of N1 and N2 regioisomers that can be difficult to separate. This issue is particularly pronounced in the case of 5-nitro-1H-pyrazole-4-carbonitrile, a substrate of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active compounds. The regioselectivity of this reaction is governed by a delicate interplay of steric and electronic factors, which can be manipulated through the careful selection of reagents and reaction conditions.
This comprehensive guide provides a detailed protocol for the regioselective methylation of 5-nitro-1H-pyrazole-4-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, explaining the rationale behind the choice of reagents and conditions to favor the desired regioisomer. Furthermore, this document provides a thorough safety analysis of the key reagents and a detailed protocol for the synthesis, purification, and characterization of the methylated products.
Mechanistic Insights: The Role of Steric and Electronic Effects
The two nitrogen atoms in the pyrazole ring exhibit different steric and electronic environments, which dictates the regiochemical outcome of the N-methylation reaction. In the case of 5-nitro-1H-pyrazole-4-carbonitrile, the presence of two potent electron-withdrawing groups, a nitro group at the 5-position and a nitrile group at the 4-position, significantly influences the nucleophilicity of the adjacent nitrogen atoms.
The nitro group at C5 exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the N1 nitrogen and rendering it less nucleophilic. Conversely, the N2 nitrogen is further from the electron-withdrawing nitro group, and its nucleophilicity is comparatively less diminished. However, steric hindrance also plays a crucial role. The substituent at the 5-position can sterically encumber the N1 nitrogen, making it less accessible to the incoming electrophile (the methyl group).
The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH), is critical. The base deprotonates the pyrazole to form the corresponding pyrazolate anion. In this anion, the negative charge is delocalized over both nitrogen atoms and the electron-withdrawing substituents. The subsequent alkylation with a methylating agent, such as methyl iodide (MeI), is an SN2 reaction where the pyrazolate anion acts as the nucleophile. The regioselectivity of this step is influenced by the relative nucleophilicity and steric accessibility of the two nitrogen atoms in the transition state.
By employing a polar aprotic solvent like N,N-dimethylformamide (DMF), the pyrazolate anion is well-solvated, and the reaction proceeds efficiently. The reaction temperature is also a key parameter that can be adjusted to fine-tune the regioselectivity.
Experimental Protocol: N-Methylation of 5-nitro-1H-pyrazole-4-carbonitrile
This protocol is adapted from a similar procedure for a structurally related compound and is designed to provide a high yield of the desired N-methylated product.[1]
Materials and Reagents:
| Reagent | Formula | MW | CAS No. | Quantity | Purity |
| 5-nitro-1H-pyrazole-4-carbonitrile | C₄H₂N₄O₂ | 138.08 | 41691-67-2 | 1.38 g (10 mmol) | >98% |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | 0.44 g (11 mmol) | 60% |
| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | 1.56 g (0.69 mL, 11 mmol) | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | 50 mL | >99.8% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ~0.6 mL | >99.7% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | As needed | Reagent Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | As needed | Reagent Grade |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | As needed | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet and outlet (bubbler)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Workflow Diagram:
Figure 1: Experimental workflow for the N-methylation of 5-nitro-1H-pyrazole-4-carbonitrile.
Step-by-Step Procedure:
-
Preparation:
-
Thoroughly dry a 250 mL three-necked round-bottom flask and equip it with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Under a gentle stream of nitrogen, carefully add the sodium hydride (0.44 g, 11 mmol) to the flask.
-
Add 30 mL of anhydrous DMF to the flask.
-
Cool the suspension to 0°C using an ice-water bath.
-
-
Deprotonation:
-
In a separate flask, dissolve the 5-nitro-1H-pyrazole-4-carbonitrile (1.38 g, 10 mmol) in 20 mL of anhydrous DMF.
-
Slowly add the pyrazole solution to the stirred NaH suspension via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.
-
-
Methylation:
-
Slowly add the methyl iodide (0.69 mL, 11 mmol) to the reaction mixture dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
-
Work-up:
-
Cool the reaction mixture back to 0°C with an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of glacial acetic acid (~0.6 mL) to neutralize any unreacted NaH.
-
Pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will likely be a mixture of the N1 and N2 methylated isomers.
-
Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the isomers, but a gradient of hexanes and ethyl acetate is a good starting point.
-
Collect the fractions and analyze them by TLC to identify the separated isomers.
-
Combine the fractions containing each pure isomer and concentrate under reduced pressure.
-
Characterize the structure of each isomer using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be unambiguously assigned using 2D NMR techniques such as NOESY or HMBC.
-
Safety Precautions
General:
-
This procedure must be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves), must be worn at all times.
Reagent-Specific Hazards:
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[2][3] It is also corrosive and can cause severe skin and eye burns.[2] Handle under an inert atmosphere (e.g., nitrogen or argon). Do not allow contact with water or other protic solvents.
-
Methyl Iodide (MeI): A toxic and carcinogenic liquid.[4][5][6] It is harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] It can cause severe irritation to the skin, eyes, and respiratory system.[4][7] Handle with extreme care in a fume hood and avoid all contact.
-
N,N-Dimethylformamide (DMF): A flammable liquid and a reproductive toxin.[8][9][10] It is harmful if inhaled or absorbed through the skin.[8][9] It can cause eye irritation.[8][9] Use in a well-ventilated area and avoid contact with skin and eyes.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Quench any unreacted sodium hydride carefully before disposal.
-
Collect all organic waste in a designated container.
Data Analysis and Interpretation
The primary products of this reaction are the two regioisomers: 1-methyl-5-nitro-1H-pyrazole-4-carbonitrile and 2-methyl-5-nitro-2H-pyrazole-4-carbonitrile.
Reaction Mechanism Visualization:
Figure 2: Generalized reaction mechanism for the N-methylation of 5-nitro-1H-pyrazole-4-carbonitrile.
Characterization of Regioisomers:
-
¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons and the N-methyl protons will be different for the two isomers. The proton on the pyrazole ring will likely show a different chemical shift depending on its proximity to the nitro and cyano groups in each isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring will also be distinct for each regioisomer.
-
2D NMR (NOESY/HMBC): These techniques are invaluable for unambiguous structure determination. For the N1-methylated isomer, a Nuclear Overhauser Effect (NOE) should be observed between the N-methyl protons and the proton at the C5 position (if present) or other nearby protons. Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the N-methyl protons and the carbons of the pyrazole ring, helping to establish connectivity.
-
Mass Spectrometry: Both isomers will have the same molecular weight, so mass spectrometry will confirm the successful methylation but will not differentiate between the regioisomers.
Conclusion
The regioselective N-methylation of 5-nitro-1H-pyrazole-4-carbonitrile presents a significant synthetic challenge that can be addressed through a careful and informed approach. By understanding the interplay of steric and electronic effects, and by utilizing appropriate reagents and reaction conditions, it is possible to influence the regiochemical outcome of the reaction. The protocol detailed in this guide provides a robust starting point for researchers in drug development and medicinal chemistry to access these valuable methylated pyrazole derivatives. Adherence to the stringent safety precautions outlined is paramount for the safe and successful execution of this synthesis.
References
-
PrepChem. Synthesis of 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carbonitrile. Available at: [Link]
-
Sam-Woo. SAFETY DATA SHEET: Methyl Iodide. Available at: [Link]
-
Alkali Metals. MSDS for SODIUM HYDRIDE. Available at: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: N,N-dimethylformamide. Available at: [Link]
-
International Programme on Chemical Safety. (1990). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Available at: [Link]
-
U.S. Environmental Protection Agency. Methyl Iodide (Iodomethane). Available at: [Link]
-
Chem-Supply. Safety Data Sheet: Methyl Iodide. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Methyl-1H-pyrazole-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Using alcohols as alkylation reagents for 4-cyanopyridinium and N,N′-dialkyl-4,4′-bipyridinium and their one-dimensional iodoplumbates - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Application Note: Regioselective Nitration of 1-Methyl-1H-pyrazole-4-carbonitrile
This is a comprehensive Application Note and Protocol for the regioselective nitration of 1-methyl-1H-pyrazole-4-carbonitrile.
Part 1: Core Directive & Scientific Rationale
Abstract & Application Scope
The nitration of 1-methyl-1H-pyrazole-4-carbonitrile (CAS: 39205-64-6 for the 3-nitro isomer) is a critical transformation in the synthesis of high-energy materials (HEMs) and pharmaceutical intermediates (e.g., xanthine oxidase inhibitors). The presence of the electron-withdrawing nitrile group at the C4 position significantly deactivates the pyrazole ring, rendering standard electrophilic aromatic substitution (SEAr) challenging.
This protocol details the Mixed Acid Nitration strategy to synthesize 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile and its isomer 1-methyl-5-nitro-1H-pyrazole-4-carbonitrile . Unlike electron-rich pyrazoles that nitrate readily at C4, this substrate requires forcing conditions (fuming HNO₃/H₂SO₄) and careful temperature control to balance conversion against oxidative decomposition.
Mechanistic Insight & Regioselectivity
The pyrazole ring possesses two potential sites for electrophilic attack: C3 and C5.
-
Electronic Landscape: The N1-methyl group is inductively donating, while the C4-nitrile is strongly withdrawing.
-
Directing Effects:
-
C5 Position: Adjacent to the pyrrole-like N1 nitrogen.[1] Typically more electron-rich in 1-alkylpyrazoles, but sterically hindered by the N-methyl group.
-
C3 Position: Adjacent to the pyridine-like N2 nitrogen. Less sterically hindered.
-
-
Outcome: Direct nitration of 1-methyl-4-cyanopyrazole typically yields a mixture of 3-nitro and 5-nitro isomers. Literature and empirical data suggest the 3-nitro isomer is often the thermodynamically preferred or major product under standard mixed-acid conditions, though ratios can vary based on temperature and solvent effects [1, 2].
Part 2: Experimental Protocols
Safety & Handling (Crucial)
-
Energetic Materials: Nitro-pyrazoles are potential explosives. Perform all reactions behind a blast shield.
-
Exotherm Control: The mixing of fuming nitric acid and sulfuric acid is highly exothermic.
-
Cyanide Hazard: While the nitrile group is generally stable, acidic hydrolysis can theoretically release HCN under extreme forcing conditions. Monitor off-gas.
Protocol A: Mixed Acid Nitration (Standard)
Objective: Synthesis of mononitro-1-methyl-1H-pyrazole-4-carbonitrile isomers.
Reagents & Materials:
-
Substrate: 1-Methyl-1H-pyrazole-4-carbonitrile (1.0 equiv).
-
Acid 1: Sulfuric Acid (H₂SO₄), 98% or 20% Oleum (Solvent/Catalyst).
-
Acid 2: Fuming Nitric Acid (HNO₃), >90% (Nitrating Agent, 3.0–5.0 equiv).
-
Quench: Crushed ice/water.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture:
-
In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, cool H₂SO₄ (5 mL per mmol substrate) to 0°C.
-
Slowly add Fuming HNO₃ dropwise, maintaining internal temperature <10°C. Stir for 15 min to generate the nitronium ion (NO₂⁺).
-
-
Substrate Addition:
-
Add 1-methyl-1H-pyrazole-4-carbonitrile portion-wise (solid) or dropwise (if dissolved in minimal H₂SO₄) to the acid mixture at 0–5°C.
-
Note: The reaction is initially slow due to ring deactivation.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT).
-
Ramp: Heat the reaction mixture to 60–80°C for 4–8 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the starting material (M+H = 108) and appearance of the product (M+H = 153).
-
-
Quenching & Isolation:
-
Cool the reaction mixture to RT.
-
Pour the acidic mixture slowly onto crushed ice (10x volume) with vigorous stirring.
-
Observation: The nitro-products often precipitate as a pale yellow/white solid.
-
Filtration: If solid forms, filter and wash with cold water.[2]
-
Extraction (if no precipitate): Extract the aqueous layer with DCM (3x). Wash combined organics with sat. NaHCO₃ (careful: CO₂ evolution) and brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification (Isomer Separation):
-
The crude residue is typically a mixture of 3-nitro and 5-nitro isomers.
-
Column Chromatography: Silica gel, gradient elution 10% → 50% EtOAc in Hexanes.
-
Order of Elution: Typically, the 5-nitro isomer (less polar due to intramolecular shielding or dipole cancellation) elutes before the 3-nitro isomer, but this must be confirmed experimentally for this specific substrate.
-
Data Summary Table
| Parameter | Specification | Notes |
| Substrate Conc. | 0.2 – 0.5 M | In H₂SO₄ |
| HNO₃ Equivalents | 3.0 – 5.0 eq | Excess required for deactivated ring |
| Temperature | 60°C – 80°C | Critical for conversion; RT is insufficient |
| Time | 4 – 8 Hours | Monitor by LCMS |
| Yield (Combined) | 60 – 85% | Typical isolated yield |
| Major Isomer | 3-Nitro (Predicted) | Confirmed by NOE or ¹³C NMR |
Part 3: Visualization & Logic
Reaction Workflow Diagram
Caption: Step-by-step workflow for the mixed-acid nitration of 1-methyl-1H-pyrazole-4-carbonitrile.
Mechanistic Pathway (Regioselectivity)
Caption: Divergent mechanistic pathways leading to C3 and C5 nitro isomers.
Part 4: Analytical Validation & Troubleshooting
Analytical Checkpoints
-
LCMS:
-
Starting Material: m/z 108 [M+H]⁺.
-
Product: m/z 153 [M+H]⁺.
-
Note: Isomers may have very similar retention times on standard C18 columns. Use a Phenyl-Hexyl column for better separation.
-
-
NMR Spectroscopy (¹H NMR, DMSO-d₆):
-
3-Nitro Isomer: The C5-H proton typically appears as a singlet around δ 8.5–9.0 ppm .
-
5-Nitro Isomer: The C3-H proton typically appears as a singlet around δ 8.0–8.5 ppm .
-
Differentiation: Use NOE (Nuclear Overhauser Effect). Irradiating the N-Methyl group (approx δ 4.0 ppm) will show a strong enhancement of the C5-H signal in the 3-nitro isomer . In the 5-nitro isomer , the N-Me is adjacent to the nitro group, so no H-H NOE to the ring proton is observed (or it is very weak to C3-H).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Temperature too low; Ring too deactivated. | Increase temp to 90°C; Use Oleum instead of 98% H₂SO₄. |
| Hydrolysis of CN | Acid concentration too low (water present). | Ensure anhydrous conditions; Keep reaction time minimized at high temp. |
| Tar/Decomposition | Exotherm during addition. | Cool strictly to <5°C during HNO₃ addition. |
| N-Demethylation | Extreme acid/heat. | Rare, but check for N-H signals in NMR. |
Part 5: References
-
Dalinger, I. L., et al. (1993).[3] "Nitropyrazoles.[3][4][5][6][7][8][9][10] Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions." Russian Chemical Bulletin, 42(9), 1552–1554.
-
Zaitsev, A. A., et al. (2007). "Nitropyrazoles: 17. Synthesis of 1-methyl-3,5-dinitropyrazole-4-carbonitrile." Russian Chemical Bulletin, 56, 2085–2088.
-
Katritzky, A. R., et al. (2005). "Direct nitration of five membered heterocycles." ARKIVOC, (iii), 179-191.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for SEAr on heterocycles).
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Reduction of nitro group in 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile to amine
Application Note: Chemoselective Reduction of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
Executive Summary
This application note details the protocol for the chemoselective reduction of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (Compound A) to 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (Compound B) . The primary challenge in this transformation is the preservation of the nitrile (-CN) moiety, which is susceptible to reduction (to primary amines or aldehydes) or hydrolysis under harsh reducing conditions.
We present a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) as the "Gold Standard" method. This protocol offers superior chemoselectivity, operational safety, and scalability compared to catalytic hydrogenation or tin-mediated methods.
Chemical Context & Strategic Analysis
The Substrate:
-
Core: Pyrazole ring (electron-rich, aromatic).[1]
-
Substituents:
-
C4-Nitrile (-CN): Electrophilic, susceptible to reduction to
(with or vigorous ) or hydrolysis to amide/acid (strong acid/base). -
C5-Nitro (-NO₂): Strong electron-withdrawing group; target for reduction.
-
N1-Methyl: Fixed protecting group, generally stable.
-
Route Selection Matrix:
| Method | Reagents | Selectivity (-CN survival) | Scalability | Verdict |
| Catalytic Hydrogenation | Moderate to Low | High | Risk: Over-reduction of -CN to amine is common without poisoned catalysts. | |
| Dissolving Metal (Acidic) | High | Medium | Risk: Strong acid may hydrolyze the nitrile to an amide at high temps. | |
| Dissolving Metal (Neutral) | Excellent | High | Selected: Mild pH prevents hydrolysis; surface mechanism prevents -CN reduction. | |
| Sulfur Agents | High | Low | Good for small scale, but purification can be tedious due to sulfur byproducts. |
Mechanistic Visualization
The selected method utilizes a single-electron transfer (SET) mechanism on the surface of activated iron. The ammonium chloride acts as a mild electrolyte and proton source, buffering the reaction to prevent the formation of strongly basic iron hydroxides that could damage the nitrile.
Figure 1: Reaction pathway highlighting the stepwise reduction of the nitro group while preserving the nitrile.
Detailed Protocol: Fe/NH₄Cl Reduction
Safety Warning: Nitro-pyrazoles can be energetic. While this reaction is mild, always perform a Differential Scanning Calorimetry (DSC) test on the starting material before scaling up (>10g). Iron waste is pyrophoric; keep wet until disposal.
Materials & Equipment
-
Reactant: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (1.0 equiv).
-
Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv).
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv). -
Solvent: Ethanol (
) / Water ( ) (3:1 ratio). -
Equipment: 3-neck round bottom flask, mechanical stirrer (essential for slurry), reflux condenser, temperature probe.
Step-by-Step Procedure
-
Preparation of Solvent System:
-
In the reaction vessel, dissolve Ammonium Chloride (5.0 equiv) in Water (10 volumes relative to substrate mass).
-
Add Ethanol (30 volumes). The mixture should be a clear solution.
-
-
Substrate Addition:
-
Add 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (1.0 equiv) to the stirred solution.
-
Note: The substrate may not fully dissolve at room temperature; this is acceptable.
-
-
Activation & Iron Addition:
-
Heat the mixture to 70°C .
-
Add Iron Powder (5.0 equiv) portion-wise over 15 minutes.
-
Caution: A mild exotherm and effervescence may occur. Monitor internal temperature to ensure it does not exceed 80°C.
-
-
Reaction Monitoring:
-
Stir vigorously at reflux (approx. 78-80°C) for 2–4 hours.
-
TLC Control: Eluent: Ethyl Acetate/Hexane (1:1).
-
Starting Material: High
(UV active). -
Product: Lower
(UV active, often stains distinctively with ninhydrin due to primary amine).
-
-
HPLC: Monitor disappearance of the nitro peak.
-
-
Workup (Critical for Purity):
-
Hot Filtration: While still hot (~60°C), filter the reaction mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot Ethanol (2 x 10 vol).
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the Ethanol. An aqueous slurry will remain.
-
Extraction: Dilute the aqueous residue with Ethyl Acetate (EtOAc). Separate the layers.
-
Re-extract the aqueous layer with EtOAc (2x).
-
Washing: Wash combined organics with Brine, dry over
, and filter.
-
-
Isolation:
-
Evaporate the solvent.[2] The product usually solidifies upon cooling.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).
-
Quality Control & Data Interpretation
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation of the amine; store under inert gas. |
| ¹H NMR (DMSO-d₆) | Key diagnostic signal. Disappearance of starting material signals is crucial. | |
| IR Spectroscopy | Critical: Confirm retention of nitrile peak. | |
| IR Spectroscopy | Confirms primary amine formation. | |
| MS (ESI+) | Mass shift: |
Troubleshooting Guide
-
Problem: Reaction is stalled (incomplete conversion).
-
Cause: Iron surface passivation.
-
Solution: Add 1-2 drops of concentrated HCl or fresh Iron powder. Ensure mechanical stirring is vigorous enough to suspend the iron.
-
-
Problem: Product is colored (dark brown/red).
-
Cause: Iron salts carried over or air oxidation of the aniline.
-
Solution: Pass the organic layer through a short plug of silica gel during workup. Store product in the dark.
-
-
Problem: Loss of Nitrile (Amide formation).[3]
-
Cause: Reaction temperature too high or pH became too acidic/basic.
-
Solution: Ensure
is used (not pure HCl). Do not reflux longer than necessary.
-
Workflow Diagram
Figure 2: Operational workflow for the iron-mediated reduction.
References
-
General Iron Reduction Methodology
-
Chemoselectivity in Pyrazoles
-
Title: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]
- Source:Scientific Reports (via SCIRP), discussing synthesis and stability of amino-pyrazole-carbonitriles.
-
URL:
-
-
Iron/Ammonium Chloride Specifics
-
Alternative Catalytic Methods
- Title: Selective Reduction of Nitriles in the Presence of Arom
-
Source:ACS Sustainable Chemistry & Engineering, 2020.[5] (Provides context on the reverse selectivity challenge, reinforcing why Fe is chosen here).
-
URL:
Sources
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Hydrolysis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile: A Comprehensive Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the hydrolysis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid, 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document offers an in-depth analysis of the underlying chemical principles, detailed experimental protocols for both acidic and basic hydrolysis, and troubleshooting guidance to support researchers in this synthetic endeavor.
Introduction: The Significance of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid
1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is a key building block in medicinal chemistry. Its structural motif is found in a variety of compounds with diverse biological activities. The pyrazole core, substituted with a nitro group, offers a unique electronic and steric profile that can be exploited for targeted drug design. The carboxylic acid functionality provides a handle for further synthetic modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the exploration of a broad chemical space in drug discovery programs.
Chemical Principles and Mechanistic Insights
The conversion of a nitrile to a carboxylic acid is a classic organic transformation that can be achieved under either acidic or basic conditions.[1][2] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1][2] The presence of the electron-withdrawing nitro group at the 5-position of the pyrazole ring is anticipated to enhance the electrophilicity of the nitrile carbon, potentially facilitating the nucleophilic attack by water or hydroxide ions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][3] This is followed by the nucleophilic attack of a water molecule. A series of proton transfers then leads to the formation of an amide intermediate.[3] Subsequent protonation of the amide carbonyl oxygen, followed by another nucleophilic attack by water, and eventual elimination of ammonia (which is protonated to ammonium in the acidic medium) yields the carboxylic acid.[2]
Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[2] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to the amide.[4] The amide is then hydrolyzed by nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the amide anion (NH₂⁻), which is a strong base and is immediately protonated by the carboxylic acid to form a carboxylate salt and ammonia.[2] An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.[5]
Figure 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acid- and base-catalyzed hydrolysis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][6]
-
Nitro-containing compounds can be energetic and should be handled with care. Avoid excessive heat and shock.[6]
-
Handle strong acids and bases with extreme caution.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong acid to effect the hydrolysis. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (deionized)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethyl Acetate or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (1.0 eq).
-
Slowly and with cooling (ice bath), add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v, 10-20 volumes). The addition should be done cautiously to control the exothermic reaction.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
A precipitate of the crude carboxylic acid may form. If so, collect the solid by vacuum filtration and wash with cold water.
-
If a precipitate does not form, neutralize the acidic solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base for the hydrolysis. As the product is a carboxylate salt under basic conditions, an acidic workup is necessary to isolate the carboxylic acid.[5]
Materials:
-
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Water (deionized)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
To a solution of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol or methanol (10 volumes), add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20%, 2-5 eq).[6]
-
Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-8 hours.[6] Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ether) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid or sulfuric acid.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
If a precipitate does not form, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid.
-
Purify the crude product by recrystallization.
Data Presentation and Comparison of Protocols
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Concentrated H₂SO₄/H₂O | NaOH or KOH in EtOH/H₂O |
| Temperature | Reflux (100-120 °C) | Reflux (60-80 °C) |
| Reaction Time | 2-6 hours | 2-8 hours |
| Workup | Dilution with ice, optional neutralization | Solvent removal, acidification |
| Product Form | Free carboxylic acid | Carboxylate salt (initially) |
| Advantages | Direct isolation of the carboxylic acid. | Milder temperature conditions. |
| Disadvantages | Harsh acidic conditions may not be suitable for sensitive substrates. Potential for sulfonation side reactions. | Requires an additional acidification step. The strong base may cause other side reactions. |
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid or base. The purity of the starting material should also be checked.
-
Low Yield: Low yields can result from incomplete reaction, product degradation under the reaction conditions, or losses during workup and purification. Optimizing the reaction parameters and ensuring efficient extraction and recrystallization can improve the yield.
-
Side Product Formation: The presence of the nitro group can lead to side reactions, such as nucleophilic aromatic substitution, especially under harsh basic conditions. Using milder conditions or a different catalytic system may be necessary. Under strong acidic conditions, charring or other decomposition can occur.
-
Purification Challenges: The product, being a carboxylic acid, can be purified by recrystallization. If the product is not crystalline, column chromatography on silica gel using a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be employed.
Conclusion
The hydrolysis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid is a fundamental transformation for the synthesis of valuable pharmaceutical building blocks. Both acid- and base-catalyzed methods are effective, and the choice of protocol will depend on the stability of the substrate to the reaction conditions and the desired scale of the reaction. Careful monitoring of the reaction and optimization of the workup and purification procedures are key to obtaining a high yield of the pure product.
References
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
Sources
Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Strategies for 5-Nitro-Pyrazole Derivatives
Executive Summary
The 5-nitro-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to construct complex pyrazole-piperidine hybrids, agrochemicals, and selective COX-2 inhibitors[1],[2]. The presence of the strongly electron-withdrawing nitro group at the 5-position fundamentally alters the electronic landscape of the pyrazole ring. This Application Note provides an in-depth technical guide to leveraging this electronic bias through Nucleophilic Aromatic Substitution (SNAr). We detail the dual reactivity profile of 5-nitro-pyrazoles—acting either as a nucleophile or an electrophile—and provide self-validating experimental protocols for drug development professionals.
Mechanistic Insights & Causality (E-E-A-T)
The synthetic utility of 5-nitro-pyrazoles in SNAr reactions is governed by the profound inductive and resonance effects of the nitro group. Understanding the causality behind reagent and solvent selection is critical for optimizing yields and controlling regioselectivity.
Pathway A: N-Arylation/Alkylation (5-Nitropyrazole as Nucleophile)
To construct N-substituted pyrazoles, the 5-nitro-1H-pyrazole must first be deprotonated. The 5-nitro group significantly increases the acidity of the pyrazole N-H bond (lowering the pKa), making deprotonation facile[1]. However, this same electron-withdrawing effect delocalizes the resulting negative charge, rendering the pyrazolate anion less nucleophilic than an unsubstituted analog.
Causality of Experimental Choices:
-
Base Selection: Mild inorganic bases like Potassium Carbonate (
) or Cesium Carbonate ( ) are optimal. They are sufficiently basic to quantitatively deprotonate the N-H bond without causing unwanted side reactions (e.g., ester hydrolysis or nitro group displacement)[1]. -
Solvent Effects: Polar aprotic solvents such as DMF or DMSO are mandatory. These solvents efficiently coordinate the alkali metal cations (
orngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> ), leaving the pyrazolate anion "naked." This maximizes its nucleophilicity, allowing it to successfully attack highly activated electrophiles like 1-fluoro-4-nitrobenzene or 4-chloropyridine[1],.
Pathway B: Ring Substitution (5-Nitropyrazole as Electrophile)
Conversely, the 5-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring, activating it for incoming nucleophiles. If the ring bears a leaving group (e.g., a halogen at the 4-position), exogenous nucleophiles (amines, thiols) can attack the ring to form a Meisenheimer complex, which is highly stabilized by the 5-nitro group[3]. Furthermore, unsubstituted nitropyrazoles can undergo Vicarious Nucleophilic Substitution (VNS), where carbanions bearing leaving groups attack the ring, followed by base-induced
Visualizing the SNAr Pathways
Figure 1: SNAr N-arylation mechanism where 5-nitropyrazolate acts as the nucleophile.
Figure 2: SNAr mechanism of 5-nitropyrazole acting as an electrophile via halide displacement.
Quantitative Data Presentation
The following table summarizes optimized reaction parameters for various SNAr couplings involving 5-nitro-pyrazole derivatives, demonstrating the impact of solvent and base selection on overall yield.
Table 1: Optimization of SNAr Conditions for 5-Nitropyrazole Derivatives
| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Fluoro-4-nitrobenzene | 5-Nitro-1H-pyrazole | DMF | 80 | 12 | 85 | |
| 4-Chloropyridine | 5-Nitro-1H-pyrazole | DMSO | 100 | 16 | 78 | |
| N-Boc-4-iodopiperidine | 5-Nitro-1H-pyrazole | THF | 65 | 8 | 92 | |
| 4-Chloro-5-nitropyrazole | Morpholine | EtOH | 80 | 6 | 88 | |
| Chloromethyl phenyl sulfone | 4-Nitropyrazole (VNS) | DMF | -20 to 25 | 4 | 71 |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of N-Aryl-5-Nitropyrazoles via SNAr
This protocol details the coupling of 5-nitro-1H-pyrazole with an activated aryl fluoride (e.g., 1-fluoro-4-nitrobenzene)[2].
Materials:
-
5-Nitro-1H-pyrazole (1.0 equiv, 10 mmol)
-
1-Fluoro-4-nitrobenzene (1.1 equiv, 11 mmol)
-
Anhydrous
(2.0 equiv, 20 mmol) -
Anhydrous DMF (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Deprotonation: Charge a flame-dried round-bottom flask with 5-nitro-1H-pyrazole and anhydrous DMF under a nitrogen atmosphere. Add finely powdered, anhydrous
in one portion. Stir at room temperature for 30 minutes.-
Self-Validation Checkpoint 1: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the highly conjugated pyrazolate anion.
-
-
Electrophile Addition: Add 1-fluoro-4-nitrobenzene dropwise to the stirring suspension.
-
Heating: Elevate the reaction temperature to 80 °C and stir for 12 hours.
-
Self-Validation Checkpoint 2: Analyze a 50
L aliquot via LC-MS. The complete disappearance of the starting material mass ( 113 for 5-nitro-1H-pyrazole) and the appearance of the product mass validates complete coupling.
-
-
Workup: Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water. Extract with Ethyl Acetate (
mL).-
Causality Note: The aqueous layer must be maintained at pH > 9 during extraction. This ensures any unreacted 5-nitro-1H-pyrazole remains as a water-soluble potassium salt and is purged from the organic phase.
-
-
Purification: Wash the combined organic layers with brine (
mL) to remove residual DMF, dry over , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol 2: Vicarious Nucleophilic Substitution (VNS) on Nitropyrazoles
This protocol outlines the direct C-H functionalization of the pyrazole ring using a carbanion bearing a leaving group[5],[4].
Materials:
-
4-Nitropyrazole (1.0 equiv, 5 mmol)
-
Chloromethyl phenyl sulfone (1.2 equiv, 6 mmol)
-
Potassium tert-butoxide (
) (3.0 equiv, 15 mmol) -
Anhydrous DMF (25 mL)
Step-by-Step Procedure:
-
Pre-cooling: Dissolve 4-nitropyrazole and chloromethyl phenyl sulfone in anhydrous DMF and cool the mixture to -20 °C using a dry ice/ethylene glycol bath.
-
Base Addition: Add
portion-wise over 15 minutes to control the exothermic generation of the carbanion and prevent self-condensation of the sulfone. -
Meisenheimer Formation: Stir the dark-colored solution at -20 °C for 1 hour, allowing the carbanion to attack the electrophilic pyrazole ring.
-
Rearomatization: Gradually warm the reaction to 25 °C over 3 hours. The base induces the
-elimination of HCl, driving the rearomatization of the ring.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Quench and Isolate: Quench the reaction with saturated aqueous
(pH ~ 5-6) to neutralize excess base. Extract with dichloromethane, dry, and purify via recrystallization.
References
-
4-(5-Nitro-1H-pyrazol-1-yl)piperidine | Benchchem. Benchchem. 1
-
Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry - Chinese Chemical Society. 2
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters (ACS Publications). 5
-
Nucleophilic Substitution of Hydrogen in Electron-Deficient Arenes. ResearchGate. 4
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 3
Sources
Application Notes & Protocols for the Microwave-Assisted Synthesis of Polysubstituted Pyrazole Carbonitriles
Introduction: The Significance of Polysubstituted Pyrazole Carbonitriles and the Advent of Microwave Synthesis
Polysubstituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. This five-membered heterocyclic scaffold, containing two adjacent nitrogen atoms, is a privileged structure found in a vast array of pharmacologically active agents, including anti-inflammatory, antimicrobial, antitumor, and antidepressant drugs.[1][2] The incorporation of a carbonitrile (-CN) group further enhances the molecular diversity and potential for subsequent chemical transformations, making these compounds highly valuable precursors in drug discovery and development.
Traditionally, the synthesis of these complex molecules involved lengthy reaction times, often requiring hours or even days of refluxing at high temperatures.[3] Such methods are not only time-consuming but also energy-intensive and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yields.[3][4]
The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a green, efficient, and rapid alternative to conventional heating.[4][5][6][7] Microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules, leading to a dramatic acceleration of reaction rates.[6][8] This technique often results in higher yields, cleaner reactions with fewer side products, and operates under milder conditions, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology for the synthesis of polysubstituted pyrazole carbonitriles. We will delve into the underlying principles, provide detailed, validated protocols, and offer insights into the causality behind experimental choices to empower you to leverage this transformative technology in your laboratory.
The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis
Unlike conventional heating, which relies on conduction and convection to transfer heat from an external source to the reaction vessel, microwave heating generates thermal energy within the sample itself. This is primarily achieved through two mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as solvents and reactants, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. The rapid oscillation of the field causes these molecules to rotate and collide, generating heat.[9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or ionic liquids), they will migrate back and forth in the oscillating electric field. These collisions also contribute to the rapid heating of the bulk mixture.
This efficient and direct energy transfer is the primary reason for the dramatic rate enhancements observed in MAOS.[7][8] It allows for precise temperature control and rapid heating to the desired setpoint, often in seconds, a feat unattainable with traditional methods.
Visualizing the Workflow: From Concept to Compound
The general workflow for developing a microwave-assisted synthesis protocol is a systematic process that ensures reproducibility and optimization.
Caption: A generalized workflow for microwave-assisted organic synthesis.
Protocol I: One-Pot, Three-Component Synthesis of 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol details a highly efficient, one-pot, multi-component reaction (MCR) to synthesize pyranopyrazole derivatives, which are a class of fused pyrazoles. MCRs are particularly well-suited for microwave assistance, as the rapid heating can drive the multiple reaction steps to completion in a single, streamlined process.[3][10]
Reaction Principle
This synthesis involves the condensation of an aromatic aldehyde, malononitrile, and a pre-formed pyrazolone in the presence of a basic catalyst. The microwave irradiation dramatically accelerates the Knoevenagel condensation and subsequent Michael addition/cyclization steps.
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijrpas.com [ijrpas.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Process Chemistry Approach for the Synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its utility as an intermediate in the synthesis of various active pharmaceutical ingredients and functional materials necessitates a robust, scalable, and safe manufacturing process. This application note provides a detailed examination of a proposed scalable synthetic route, focusing on the underlying chemical principles, process optimization, safety considerations, and detailed experimental protocols.
Synthetic Strategy: A Two-Step Approach
A common and effective method for the synthesis of substituted pyrazoles involves the cyclization of a suitably functionalized precursor. For the target molecule, a plausible and scalable two-step approach is proposed, starting from commercially available (ethoxymethylene)malononitrile. This strategy offers the advantages of high regioselectivity and the use of readily available starting materials.
The overall synthetic transformation is outlined below:
Caption: Proposed two-step synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile.
Part 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Reaction Mechanism
The formation of the pyrazole ring proceeds via a Michael-type addition of methylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol.[1] This one-pot reaction is highly regioselective, yielding the desired 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as the exclusive product.[1]
Caption: Key mechanistic steps in the formation of the pyrazole ring.
Scalable Protocol
Materials and Equipment:
-
Jacketed glass reactor (50 L) with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Filter-dryer or large Büchner funnel with vacuum flask
-
(Ethoxymethylene)malononitrile
-
Methylhydrazine
-
Ethanol (denatured)
-
Deionized water
Procedure:
-
Reactor Setup: The 50 L jacketed reactor is charged with ethanol (20 L).
-
Reagent Addition: (Ethoxymethylene)malononitrile (2.0 kg, 16.38 mol) is added to the ethanol with moderate stirring.
-
Methylhydrazine Addition: Methylhydrazine (0.75 kg, 16.38 mol) is added dropwise via the addition funnel over a period of 1 hour, maintaining the temperature below 40 °C. An exotherm may be observed.
-
Reaction: The mixture is heated to reflux (approximately 78 °C) and maintained for 4 hours. The reaction progress can be monitored by TLC or HPLC.
-
Crystallization: After completion, the reaction mixture is cooled to 0-5 °C over 2 hours to induce crystallization of the product.
-
Isolation: The resulting slurry is filtered, and the filter cake is washed with cold ethanol (2 x 2 L).
-
Drying: The product is dried under vacuum at 50 °C to a constant weight.
Process Optimization and Control
| Parameter | Range | Rationale |
| Temperature | 30-80 °C | The initial addition is controlled to manage the exotherm. Reflux ensures the reaction goes to completion. |
| Solvent | Ethanol | Good solubility for reactants and allows for product crystallization upon cooling.[1] |
| Stoichiometry | 1:1 | A 1:1 molar ratio of reactants is optimal for this reaction. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to reach completion at reflux. |
Part 2: Nitration of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Reaction Mechanism
The nitration of the pyrazole ring is an electrophilic aromatic substitution. The highly reactive nitronium ion (NO₂⁺), generated in situ from a mixture of fuming nitric acid and sulfuric acid, attacks the electron-rich pyrazole ring. The amino group at the 5-position is a strong activating group, directing the nitration to the adjacent 5-position.
Scalable Protocol
Materials and Equipment:
-
Jacketed glass reactor (50 L) with overhead stirring, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Filter-dryer or large Büchner funnel with vacuum flask
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Ice
-
Deionized water
Procedure:
-
Reactor Setup: The 50 L jacketed reactor is charged with sulfuric acid (10 L). The reactor is cooled to 0 °C.
-
Substrate Addition: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.5 kg, 10.94 mol) is added portion-wise to the sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate vessel, a nitrating mixture is prepared by slowly adding fuming nitric acid (1.5 L) to sulfuric acid (1.5 L) while cooling in an ice bath.
-
Nitration: The pre-cooled nitrating mixture is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for an additional 2 hours.
-
Quenching: The reaction mixture is slowly and carefully poured onto crushed ice (30 kg) with vigorous stirring.
-
Isolation: The precipitated product is collected by filtration and washed with copious amounts of cold water until the washings are neutral (pH 6-7).
-
Drying: The product is dried under vacuum at 40-50 °C.
Process Optimization and Control
| Parameter | Range | Rationale |
| Temperature | 0-10 °C | Crucial for controlling the highly exothermic nitration reaction and preventing side product formation. |
| Acids | Fuming HNO₃ / H₂SO₄ | A standard and effective nitrating mixture for aromatic compounds. |
| Quenching | Ice/Water | Safely quenches the reaction and precipitates the product. |
| Washing | Neutral pH | Ensures complete removal of acidic residues. |
Safety Considerations
Handling of nitropyrazoles and the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat.[2][3][4]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.[5]
-
Nitrating Agents: Fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Exothermic Reactions: Both the cyclization and nitration steps can be exothermic. Maintain strict temperature control and have appropriate cooling measures in place.
-
Nitropyrazoles: Nitropyrazoles are potentially explosive and should be handled with care. Avoid friction, shock, and high temperatures.[2][3] Use non-sparking tools.[2][5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed by appropriate analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -C≡N, -NO₂).
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess purity and quantify impurities.
-
Melting Point: As an indicator of purity.
Conclusion
The described two-step process provides a scalable and efficient route to 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile. Careful control of reaction parameters, particularly temperature, is crucial for ensuring a safe and high-yielding process. Adherence to strict safety protocols is mandatory when working with the hazardous materials involved in this synthesis. This detailed guide serves as a valuable resource for researchers and process chemists involved in the development and manufacturing of pyrazole-based compounds.
References
-
3-Nitropyrazole Safety Data Sheet - AFG Bioscience LLC. Available at: [Link]
-
Synthesis of 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carbonitrile - PrepChem.com. Available at: [Link]
-
Proposed mechanism for the formation of pyrazole-4-carbonitrile... - ResearchGate. Available at: [Link]
-
5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile - Chemical Synthesis Database. Available at: [Link]
-
Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Al-Mousawi, S., El-Apasery, M., & Elnagdi, M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 145-156. Available at: [Link]
- CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Rsc.org. Available at: [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 145–156. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Methylation
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and actionable protocols to navigate the persistent challenge of controlling regioselectivity in pyrazole N-methylation. The following sections are structured to move from fundamental principles to specific, hands-on troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses the core principles governing the regioselectivity of pyrazole N-methylation. Understanding these factors is the first step toward rational experimental design and troubleshooting.
Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?
The principal difficulty is controlling the regioselectivity of the methylation. Pyrazoles possess two adjacent nitrogen atoms, N1 and N2. Their often similar reactivity and nucleophilicity can lead to the formation of a mixture of N1- and N2-methylated regioisomers when using traditional methylating agents like methyl iodide or dimethyl sulfate.[1][2] These isomers can be challenging to separate, complicating downstream applications and reducing the overall yield of the desired product.
Q2: What are the key factors that influence the N1/N2 selectivity in pyrazole methylation?
Regioselectivity is not governed by a single factor but is rather a complex interplay of several parameters. The four main pillars to consider are:
-
Steric Hindrance: The size of substituents on the pyrazole ring and the bulkiness of the methylating agent are often the most dominant factors.[1][3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of ring substituents modulates the nucleophilicity of the adjacent nitrogen atoms.[1][3]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the kinetic and thermodynamic landscape of the reaction, thereby influencing the final isomer ratio.[1][4]
-
Methylating Agent: The intrinsic reactivity and steric profile of the methylating agent play a pivotal role.[1]
Q3: How do steric effects direct the reaction outcome?
Steric hindrance is a powerful tool for directing methylation. As a general rule, the alkylating agent will preferentially attack the nitrogen atom that is less sterically encumbered.[3][5]
-
Substituent Effects: A large substituent at the C3 or C5 position of the pyrazole ring will sterically shield the adjacent nitrogen, directing methylation to the more accessible nitrogen. For example, a bulky group at C3 will favor methylation at N1.
-
Reagent Effects: Utilizing a sterically demanding methylating agent can dramatically enhance selectivity, even on substrates that otherwise show little preference. This strategy has led to the development of "masked" methylating reagents that deliver high N1 selectivity.[6][7]
Q4: How can I predict the major regioisomer based on the pyrazole's electronics?
Electronic effects influence the relative nucleophilicity of the two nitrogen atoms. In the pyrazolate anion formed after deprotonation, the negative charge is delocalized across the N-N-C system. Electron-withdrawing groups (EWGs) on the ring can decrease overall nucleophilicity, potentially requiring stronger reaction conditions.[1] The precise directing effect can be subtle and is often intertwined with steric factors, making purely electronic-based prediction challenging without computational support or empirical data.
Q5: Are there advanced methods to reliably achieve high N1-selectivity?
Yes, significant progress has been made in developing highly regioselective methods. When simple methylating agents fail, consider these advanced strategies:
-
Sterically Hindered Methylating Agents: This is a highly effective modern approach. Using bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as "masked" methylating reagents has been shown to afford excellent N1-selectivity, often exceeding 90-99%.[1][6][7]
-
Protecting Group Strategies: In certain cases, one nitrogen atom can be selectively protected with a removable group. This directs methylation to the unprotected nitrogen, after which the protecting group is cleaved.
-
Biocatalysis: Engineered enzymes, specifically methyltransferases, can offer exceptional regioselectivity (>99%), although this method is substrate-specific and requires specialized resources.[1]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during pyrazole N-methylation experiments.
Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
This is the most common issue, where the reaction yields a difficult-to-separate mixture of both regioisomers.
Causality & Diagnostic Workflow
Caption: Decision tree for improving regioselectivity.
Troubleshooting & Optimization Table
| Potential Cause | Suggested Solution | Rationale & Key Insights |
| Substrate lacks steric/electronic bias | Switch to a sterically demanding methylating agent (e.g., α-halomethylsilane). | This is the most robust solution. The reagent imposes selectivity where the substrate does not. It is a shift from substrate control to reagent control.[6][7] |
| Suboptimal reaction conditions | Screen different bases (e.g., K₂CO₃, NaH, KHMDS) and solvents (e.g., THF, DMF, DMSO).[1] | The base and solvent influence the aggregation state and solvation of the pyrazolate anion, which in turn affects the nucleophilicity of N1 vs. N2. Polar aprotic solvents often favor a single isomer.[3] |
| Kinetic vs. Thermodynamic Control | Investigate the effect of temperature. Run the reaction at a lower temperature (e.g., 0 °C) or higher temperature. | A lower temperature may favor the kinetically preferred product, which is often formed at the less hindered site. Higher temperatures may allow for equilibration to the thermodynamically more stable isomer. |
| Undesired isomer is favored | If the undesired isomer is the less hindered one, consider a catalyst system known to alter selectivity. For example, Mg-based catalysts have been shown to favor N2-alkylation in some cases.[3] | This is an advanced strategy that leverages specific metal-ligand interactions to override the inherent steric preferences of the substrate. |
Problem 2: Low Yield or Incomplete Conversion
Even with good selectivity, low yield can make a protocol impractical.
| Potential Cause | Suggested Solution | Rationale & Key Insights |
| Insufficiently strong base | For less acidic pyrazoles (e.g., those with electron-donating groups), ensure the chosen base is strong enough for full deprotonation. Switch from K₂CO₃ to NaH or KHMDS.[1] | Incomplete deprotonation leads to a low concentration of the reactive pyrazolate anion, slowing the reaction and leading to incomplete conversion. |
| Poor reagent quality | Use freshly purchased or purified reagents. Ensure solvents are anhydrous. | Methylating agents like methyl iodide can degrade. Water can quench the base and hydrolyze the methylating agent, killing the reaction.[1] |
| Low pyrazole nucleophilicity | If the pyrazole ring has strong electron-withdrawing groups, increase the reaction temperature or use a more reactive methylating agent (e.g., methyl triflate vs. methyl iodide).[1] | EWGs decrease the electron density on the nitrogen atoms, making them less nucleophilic and slowing the rate of alkylation. |
| Side reactions (Over-methylation) | Over-methylation can form a quaternary pyrazolium salt.[1] Monitor the reaction closely by TLC or LC-MS and use a controlled stoichiometry (e.g., 1.0-1.1 equivalents of methylating agent). | This is more common with highly reactive methylating agents or extended reaction times. The desired product is more nucleophilic than the starting material. |
Problem 3: Difficulty Separating or Characterizing Isomers
Once the reaction is complete, isolating and confirming the structure of the desired product is critical.
Caption: Differentiating isomers using 2D NOESY NMR.
| Potential Cause | Suggested Solution | Rationale & Key Insights |
| Inseparable regioisomers | If isomers have very similar polarities on silica gel, try different eluent systems (e.g., switch from Hex/EtOAc to DCM/MeOH). Additives like triethylamine (for basic pyrazoles) can help. Consider a different stationary phase like alumina or reversed-phase (C18) silica.[1][8] | The interaction of the isomers with the stationary phase is key. Changing the mobile or stationary phase alters these interactions, which can resolve co-eluting spots. |
| Ambiguous structural assignment | Use 2D NMR techniques for unambiguous characterization.[5][9] | NOESY: A cross-peak between the N-CH₃ protons and the proton/substituent at the C5 position confirms the N1-isomer, as they are spatially close. This is often the most definitive method.[9][10] HMBC: A ³J coupling between the N-CH₃ protons and the C5 carbon is indicative of the N1-isomer. Conversely, a ³J coupling to the C3 carbon points to the N2-isomer.[9] |
| Product loss during workup | N-methylated pyrazoles can be polar and water-soluble. Minimize aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent like ethyl acetate or DCM.[1] | This is a common but often overlooked source of low isolated yield. Always check the aqueous layer by TLC/LCMS if the yield is unexpectedly low. |
Key Experimental Protocols
Protocol 1: General N-Methylation using Sodium Hydride and Methyl Iodide
This protocol is a standard starting point but may offer low regioselectivity depending on the substrate.
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 equiv) and dissolve in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: High N1-Selectivity Methylation using a Masked Methylating Reagent
This protocol, adapted from modern methods, provides excellent N1-selectivity for a wide range of substrates.[6][7]
-
Preparation: To an oven-dried flask under an inert atmosphere, add the substituted pyrazole (1.0 equiv) and dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
N-Silylation: Add (chloromethyl)triisopropoxysilane (5a, 1.5 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the N-alkylation by TLC or LC-MS.
-
Protodesilylation: Upon completion, add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF, 2.0 equiv) and water (10 volumes).
-
Heating: Heat the mixture to 60 °C and stir for 2-4 hours to drive the protodesilylation. Monitor this step until the silylated intermediate is fully consumed.[6]
-
Work-up & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by silica gel column chromatography to yield the N1-methylated pyrazole.[1]
Protocol 3: Separation of N1/N2 Isomers via Column Chromatography
-
TLC Analysis: First, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that shows good separation of the two isomer spots on a TLC plate (aim for a ΔRf > 0.1).
-
Column Packing: Prepare a silica gel column, packing it as a slurry with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method is superior for resolving closely eluting compounds.[8]
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) or using the optimized isocratic system from your TLC analysis.
-
Fractionation: Collect fractions and monitor them by TLC to identify which contain the pure isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
References
- Technical Support Center: Selective N-Methyl
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Pyrazole. SlideShare. [Link]
-
The selective N-methylation of pyrazoles has been a persistent challenge in synthetic chemistry for decades. ACS Publications. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogues. The Journal of Organic Chemistry. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Column chromatography conditions for separ
- Technical Support Center: Optimizing N-Alkyl
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Troubleshooting Pyrazole Ring Nitration
Welcome to the Technical Support Center for Pyrazole Nitration. As a Senior Application Scientist, I have compiled this guide to address the most critical challenges encountered during the electrophilic nitration of pyrazole scaffolds. Nitration of pyrazoles is notoriously sensitive to reaction conditions, often yielding complex mixtures of regioisomers (N-nitration vs. C-nitration), over-nitrated by-products (dinitropyrazoles), and degradation products.
This guide provides mechanistic insights, self-validating protocols, and actionable troubleshooting steps to ensure high regioselectivity, robust scientific integrity, and minimal by-product formation in your workflows.
Section 1: Core Mechanisms & Regioselectivity FAQs
Q1: Why am I isolating N-nitropyrazole instead of the desired C4-nitropyrazole, and how can I correct this? Causality & Solution: The formation of N-nitropyrazole is a kinetically controlled process that occurs when using mild nitrating agents, such as acetyl nitrate (HNO3/Ac2O) at low temperatures[1][2]. The pyridine-like nitrogen (N2) acts as the primary nucleophile. To obtain C-nitropyrazoles, you must leverage one of two distinct pathways:
-
Direct C4-Nitration: Use a strongly acidic "mixed acid" system (HNO3/H2SO4). The strong acid protonates the pyrazole ring at the pyridine-like nitrogen, deactivating the nitrogen atoms and directing the nitronium ion (NO2+) to the C4 position, which possesses the highest localization energy for electrophilic attack[3][4].
-
Thermal Rearrangement: If N-nitropyrazole is already formed, it can be thermally isomerized. Heating N-nitropyrazole in a high-boiling solvent (e.g., benzonitrile, anisole, or 1,2-dichlorobenzene at 120–190 °C) triggers a rearrangement, migrating the nitro group to the C3 or C5 position[2][5]. Rearrangement in sulfuric acid at room temperature specifically yields 4-nitropyrazole[1][6].
Q2: My reaction yields significant amounts of 3,4-dinitropyrazole. How do I prevent over-nitration? Causality & Solution: Polynitration is a consequence of excess nitronium ions and uncontrolled exotherms. While the introduction of the first nitro group deactivates the ring, localized overheating or an excess of fuming nitric acid provides the activation energy required for a second electrophilic substitution[3][7]. Troubleshooting Steps:
-
Stoichiometry: Strictly limit HNO3 to 1.05 - 1.10 equivalents.
-
Temperature Control: Maintain the internal reaction temperature strictly between 0 °C and 10 °C during the addition phase[7].
-
Order of Addition: Always add the pyrazole substrate (dissolved in H2SO4) dropwise to the pre-cooled nitrating mixture, never the reverse. This prevents localized concentration spikes of the substrate in the presence of excess oxidant[7].
Q3: Can I use greener or milder alternatives to the harsh mixed acid system to avoid degradation? Causality & Solution: Yes. For sensitive substrates that degrade under strongly acidic conditions, solid-supported or milder reagents are highly effective. For example, faujasite zeolites impregnated with dinitrogen pentoxide (N2O5) can yield 1,4-dinitropyrazole under mild conditions[8]. Additionally, transition metal nitrates like Cu(NO3)2 or impregnated bismuth nitrate offer excellent regioselectivity with minimal oxidative degradation[1][9].
Section 2: Quantitative By-Product Analysis
Understanding the distribution of by-products is essential for optimizing purification. Below is a summary of common reaction conditions, their typical product distributions, and resolution strategies.
| Reaction System | Target Product | Primary By-Products | Yield / Selectivity | Resolution / Purification Strategy |
| HNO3 / H2SO4 (0–10 °C) | 4-Nitropyrazole | 3,4-Dinitropyrazole, Unreacted starting material | ~85-96% yield[2] | Recrystallization from water or ethanol; Dinitro species remain in mother liquor. |
| HNO3 / Ac2O (25 °C) | N-Nitropyrazole | 3-Nitropyrazole (trace) | ~84-90% yield[2][5] | Silica gel chromatography (Hexane:EtOAc)[3]. |
| N-Nitropyrazole + Heat (180 °C in Benzonitrile) | 3-Nitropyrazole | Denitration products (Pyrazole) | ~98% yield[2] | Precipitation in hexane, followed by filtration[2]. |
| Excess Fuming HNO3 / Oleum | 3,4-Dinitropyrazole | 3,5-Dinitropyrazole, Trinitro species | ~88% yield[5] | Reverse-phase HPLC or selective crystallization of acid addition salts[3]. |
Section 3: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Monitoring steps are built-in to confirm intermediate states.
Protocol A: Regioselective Synthesis of 4-Nitropyrazole (Mixed Acid Method)
Mechanistic Goal: Direct electrophilic substitution at C4 via in-situ protonation.
-
Preparation of Nitrating Mixture: Cool 5.0 mL of concentrated H2SO4 (98%) to 0–5 °C in an ice-salt bath. Slowly add 1.1 equivalents of concentrated HNO3 dropwise, maintaining the internal temperature below 10 °C[7].
-
Validation: The mixture should remain colorless to pale yellow; brown fumes indicate NO2 generation from overheating.
-
-
Substrate Addition: In a separate flask, dissolve 1.0 g of pyrazole in 2.0 mL of concentrated H2SO4. Add this solution dropwise to the nitrating mixture over 30 minutes.
-
Reaction: Stir the mixture at 0–5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 20 hours[2].
-
Quenching & Isolation: Carefully pour the reaction mixture over 50 g of crushed ice with vigorous stirring. Extract the aqueous solution with diethyl ether (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to afford 4-nitropyrazole as a colorless solid (Yield: ~96%)[2].
Protocol B: Synthesis of 3-Nitropyrazole via Thermal Rearrangement
Mechanistic Goal: Kinetic N-nitration followed by thermodynamically driven migration.
-
N-Nitration: Add freshly prepared acetyl nitrate (1.8 mL HNO3 + 4.2 mL Ac2O) to 1.0 g of pyrazole dissolved in 2.8 mL of acetic acid at 25 °C. Stir for 30 minutes, then pour into water. Filter and dry the precipitate to obtain N-nitropyrazole[2].
-
Thermal Isomerization: Dissolve 1.0 g of the isolated N-nitropyrazole in 10 mL of benzonitrile. Heat the solution to 180 °C for 3 hours[2].
-
Validation: Monitor by TLC; the highly polar N-nitro spot will convert to a less polar C3-nitro spot.
-
-
Isolation: Cool the mixture to room temperature and pour it into 30 mL of hexane. The 3-nitropyrazole will precipitate. Collect by filtration and recrystallize from water (Yield: ~98%)[2].
Section 4: Visualizing the Reaction Pathways & Troubleshooting
The following diagrams map the mechanistic pathways of pyrazole nitration and the logical troubleshooting workflow for resolving by-product formation.
Mechanistic pathways of pyrazole nitration highlighting kinetic vs. thermodynamic control.
Logical troubleshooting workflow for resolving common by-products in pyrazole nitration.
References[1] Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acrhem.org [acrhem.org]
- 3. Buy 4-nitro-1H-pyrazole-3,5-diamine [smolecule.com]
- 4. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Faujasite catalysis of aromatic nitrations with dinitrogen pentoxide. The effect of aluminium content on catalytic activity and regioselectivity. The nitration of pyrazole [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for nucleophilic displacement of nitro groups
Technical Support Center: Optimizing Nucleophilic Displacement of Nitro Groups (
Topic: (
Introduction: The "Nitro-Flight" Protocol
Welcome to the technical support hub for Nitro Group Displacement . While the nitro group is classically viewed as an activator for nucleophilic aromatic substitution (
However, displacing a nitro group is chemically distinct from displacing a halogen. The released nitrite ion (
Part 1: Reactivity & Substrate Scope
Q: My substrate has both a Nitro group and a Halogen. Which one will be displaced?
A: This is a classic chemoselectivity issue governed by the "Element Effect" and the specific nucleophile.
-
Hard Nucleophiles (e.g.,
, ): The reaction is often controlled by the magnitude of the positive charge on the ipso-carbon. The highly electronegative group creates a stronger dipole than or , making the bond more susceptible to electrostatic attraction. Consequently, is often displaced faster than or by hard nucleophiles, particularly in highly activated systems (e.g., o,p-dinitrobenzene). -
Soft Nucleophiles (e.g.,
, ): Orbital overlap becomes more critical. The bond (where X = halogen) is often attacked preferentially over the harder bond.
Technical Tip: If you intend to displace the halogen and keep the nitro group, avoid hard nucleophiles at high temperatures. If you want to displace the nitro group, ensure your ring is sufficiently activated (at least one other EWG ortho/para is usually required).
Q: I’m trying to displace a nitro group with an amine, but the reaction is stalled. Why?
A: Amine nucleophiles are neutral and often require a base to deprotonate the intermediate ammonium species. However, the primary issue is likely steric or electronic deactivation .
-
Check Activation: A single nitro group is rarely a sufficient leaving group unless the ring has additional activation (e.g.,
, , or another ortho/para). -
Check Mechanism: Unlike anionic nucleophiles, amines can form stable Meisenheimer complexes (zwitterionic) that revert to starting material rather than eliminating
. -
Solution: Switch to a dipolar aprotic solvent (DMSO, NMP) and increase temperature (
). Consider using a high-pressure vessel if the amine is volatile.
Part 2: Reagents & Solvents (The Optimization Engine)
Q: Which solvent system yields the highest rate for Nitro displacement?
A: The transition state for
-
Gold Standard: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . These polar aprotic solvents solvate the cation (e.g.,
, ) effectively, leaving the nucleophilic anion "naked" and highly reactive. -
Alternative: Sulfolane is excellent for high-temperature reactions (
) often required for difficult displacements, such as fluorination. -
Avoid: Protic solvents (Alcohols, Water). They hydrogen-bond to the nucleophile, drastically reducing its reactivity (
can drop by factors of ).
Q: I am performing a radiofluorination ( ). The yield is inconsistent.
A: Fluoride is a "diva" nucleophile. Its reactivity is inversely proportional to its hydration state.
-
The Culprit: Trace water. Even ppm levels of water form a hydration shell around
, shutting down the reaction. -
The Protocol:
-
Azeotropic Drying: Use MeCN/water azeotropes to dry the
/Base mixture thoroughly before adding the substrate. -
Phase Transfer Catalyst: Use Kryptofix 2.2.2 (with
) or Tetrabutylammonium bicarbonate (TBAB) . Kryptofix sequesters the potassium ion, preventing tight ion-pairing with fluoride. -
Leaving Group: Nitro is excellent here. The reaction
is a standard industrial method (e.g., for FDG synthesis precursors).
-
Part 3: Troubleshooting Side Reactions (The Nitrite Problem)
Q: My reaction turns dark/black, and I see "missing mass." What is happening?
A: You are likely a victim of Nitrite Scrambling .
When the nitro group leaves, it generates the nitrite ion (
-
Nucleophilic Attack:
can attack the starting material or product, leading to complex mixtures. -
Redox Chemistry: At high temperatures,
can oxidize electron-rich species or disproportionate to form reactive nitrogen oxides ( ), causing tarring (polymerization). -
Ambident Reactivity: It can attack via Oxygen (forming nitrite esters, unstable) or Nitrogen (forming nitro compounds).
Q: How do I stop the released Nitrite from ruining my product?
A: You need a Nitrite Scavenger . These are agents that react rapidly with
| Scavenger Candidate | Mechanism of Action | Compatibility |
| Urea | Reacts to form | Good for acidic/neutral conditions. |
| Sulfamic Acid | Reacts to form | acidic; may not be compatible with acid-sensitive substrates. |
| Ascorbic Acid | Reduces nitrites/nitrosating agents | Excellent for biological/pharma applications.[2][3] |
| Trimethylamine N-oxide | Oxidizes nitrite to nitrate ( | Nitrate is a much poorer nucleophile than nitrite. |
Part 4: Visualization & Logic Mapping
Workflow 1: Mechanism & Nitrite Interference
This diagram illustrates the
Caption: Figure 1. The
Workflow 2: Troubleshooting Decision Tree
Caption: Figure 2.[4] Diagnostic logic for optimizing nitro-displacement reactions.
Part 5: Experimental Protocol (Standardized)
Protocol: Displacement of Nitro Group by Alkoxide Target: Synthesis of aryl ethers from nitroarenes.
-
Preparation of Nucleophile:
-
Charge a dry flask with alcohol (1.0 equiv) and anhydrous solvent (DMF or DMSO, 0.5 M).
-
Add Base (e.g.,
or , 1.1 equiv) at under . Stir 30 min to generate the alkoxide.
-
-
Addition of Substrate:
-
Add the nitroarene (1.0 equiv) in one portion.
-
Optional: Add urea (0.5 equiv) if nitrite interference is suspected.
-
-
Reaction:
-
Heat to
. Monitor by HPLC/TLC. -
Note: The reaction mixture may turn deep red/orange (Meisenheimer complex) before fading to the product color.
-
-
Workup:
-
Cool to RT. Pour into ice water (5x volume).
-
Extract with EtOAc. Wash organics with water (3x) to remove DMSO/DMF.
-
Safety: The aqueous layer contains nitrite (
). Treat with bleach or sulfamic acid before disposal to prevent environmental release.
-
References
-
Nucleophilic Aromatic Substitution (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
): Mechanism and Conditions. Chemistry LibreTexts. [Link] -
Nitro as a leaving group in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
-
Radiofluorin
) via Nitro Displacement. National Institutes of Health (NIH) / PMC. [Link] -
Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. dsm-firmenich.com [dsm-firmenich.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives [mdpi.com]
Recrystallization solvent systems for 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
Executive Summary: Chemical Profile & Solubility Logic
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic intermediate.[1] Its solubility behavior is governed by the competition between the polar nitro (–NO₂) and cyano (–CN) groups and the lipophilic pyrazole core.[1]
-
Chemical Behavior: The nitro group significantly increases polarity but also introduces a risk of "oiling out" (liquid-liquid phase separation) during cooling.[1] The molecule typically exhibits a melting point in the range of 80–120°C (analogous to similar nitro-pyrazole carbonitriles), making it a solid at room temperature but susceptible to thermal decomposition if overheated.[1]
-
Solubility Profile: It is generally soluble in polar aprotic solvents (DMF, DMSO) and moderately polar solvents (Ethyl Acetate, Dichloromethane), while showing limited solubility in non-polar hydrocarbons (Heptane, Hexane) and water.
Part 1: Recommended Solvent Systems
The following systems have been selected based on the physicochemical properties of nitro-functionalized pyrazoles. Always perform a small-scale (50–100 mg) test before scaling up.
| System Type | Solvent Composition | Suitability | Notes |
| Primary (Standard) | Ethanol (95%) or Ethanol/Water | High Purity | Best balance of polarity. The small water content aids in precipitating the hydrophobic impurities while the ethanol dissolves the product at reflux.[1] |
| Secondary (Alternative) | Ethyl Acetate / n-Heptane | High Recovery | Ideal if the compound is too soluble in ethanol.[1] Use Ethyl Acetate to dissolve, then titrate with Heptane until turbid.[1] |
| Tertiary (Stubborn) | Methanol / Water | Polarity Adjustment | Use if Ethanol fails to dissolve the crude material at reflux.[1] Methanol is more polar and may break up stronger crystal lattices.[1] |
| Cleanup (Extraction) | DCM / Hexane | Removal of Tars | If the crude is dark/tarry, dissolve in minimal DCM, filter through a silica pad, then add Hexane to crystallize.[1] |
Part 2: Step-by-Step Recrystallization Protocol
Safety Warning: Nitro-pyrazoles can be energetically unstable.[1] Do not heat the solid to dryness at high temperatures (>150°C).[1] Always use a safety shield.[1]
Protocol A: The Ethanol/Water Method (Recommended)
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) dropwise while heating the flask in a water bath (set to ~75°C).[1]
-
Swirl constantly.[1] Add just enough solvent to dissolve the solid at near-boiling temperature.[1]
-
Pro-Tip: If 5-10% of the solid remains undissolved (likely inorganic salts or dust), filter the hot solution through a pre-warmed funnel.[1]
-
-
Nucleation & Cooling:
-
Remove from heat and place the flask on a cork ring or wood block (insulation allows slow cooling).[1]
-
Allow to cool to room temperature (RT) undisturbed for 1–2 hours.
-
Critical Step: If crystals do not form by RT, place the flask in an ice-water bath (0–4°C).
-
-
Harvesting:
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. What happened?
Cause: The temperature dropped too quickly, or the solvent system is too polar (forcing the hydrophobic nitro compound out as a liquid before it can organize into a crystal lattice).[1] Solution:
-
Re-heat the mixture until the oil re-dissolves.
-
Add a small amount of the "good" solvent (e.g., more Ethanol).[1]
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to provide nucleation sites.[1]
-
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate.[1]
Q2: The solution is dark/colored, even after recrystallization.
Cause: Nitro compounds often carry oxidized by-products (azo/azoxy impurities) that are highly colored.[1] Solution:
-
Perform a Charcoal Treatment :
Q3: I have low recovery (yield < 50%). Where is my product?
Cause: The compound is too soluble in the chosen solvent, even at cold temperatures. Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop."
-
Switch to a less polar system (e.g., Ethyl Acetate/Heptane) for the next run.[1]
Part 4: Process Logic Visualization
Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during recrystallization.
References
-
Synthesis and Properties of Nitro-Pyrazoles
-
General Recrystallization Methodologies
-
Specific Analog Data (3-Amino-1H-pyrazole-4-carbonitrile)
-
Safety Data & Handling
- Title: 1-methyl-5-nitro-pyrazole-3-carbonitrile Safety D
-
Source: Sigma-Aldrich.[1]
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile . It focuses on the critical challenge of distinguishing this compound from its regioisomer, 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile , a common byproduct during synthesis.
Introduction: The Regioselectivity Challenge
In the development of pyrazole-based pharmaceuticals (e.g., xanthine oxidase inhibitors or anticancer scaffolds), the introduction of an
-
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (Target, 1,5-isomer)
-
1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile (Impurity, 1,3-isomer)
Distinguishing these isomers is non-trivial because they share identical molecular weights and functional groups. Definitive structural assignment requires a nuanced understanding of 1H and 13C NMR chemical shifts, specifically the influence of the nitro group's position relative to the
Structural Analysis & Theoretical Expectations
The electronic environment of the pyrazole ring is heavily influenced by the strong electron-withdrawing nature of the Nitro (
-
1,5-Isomer (Target): The bulky nitro group is adjacent to the
-methyl group. This creates steric compression and a deshielding anisotropic effect on the methyl protons. -
1,3-Isomer (Impurity): The nitro group is distal to the
-methyl group. The proton at position 5 ( ) is adjacent to the -methyl, allowing for a strong Nuclear Overhauser Effect (NOE) interaction, which is absent in the 1,5-isomer.
Diagnostic Workflow Diagram
The following diagram illustrates the logical flow for synthesizing and distinguishing the isomers using NMR techniques.
Caption: Workflow for the synthesis and NMR-based differentiation of nitro-pyrazole regioisomers. The key differentiator is the NOE interaction between the N-methyl group and the adjacent ring substituent.
Comparative Spectral Analysis
1H NMR Spectroscopy (Proton)
The proton spectrum is the first line of defense. The chemical shift of the
| Feature | 1-Methyl-5-nitro (Target) | 1-Methyl-3-nitro (Isomer) | Mechanistic Explanation |
| 4.10 – 4.30 ppm | 3.95 – 4.05 ppm | The 5-nitro group exerts a strong deshielding effect (magnetic anisotropy + electron withdrawal) on the adjacent methyl group. | |
| Aromatic H ( | 8.00 – 8.20 ppm ( | 8.40 – 8.60 ppm ( | |
| Multiplicity | Singlet ( | Singlet ( | No vicinal coupling protons are present. |
| NOE Signal | No/Weak NOE to Ring H | Strong NOE to Ring H | In the 1,3-isomer, the |
Experimental Tip: If you observe a mixture, the downfield methyl singlet usually corresponds to the 5-nitro isomer (Target), while the upfield methyl singlet corresponds to the 3-nitro isomer.
13C NMR Spectroscopy (Carbon)
Carbon NMR provides confirmation of the substitution pattern, particularly through the chemical shifts of the ring carbons.
| Carbon Position | 1-Methyl-5-nitro (Target) | 1-Methyl-3-nitro (Isomer) | Diagnostic Note |
| C-Nitro ( | ~145 - 150 ppm ( | ~155 - 160 ppm ( | The ipso-carbon bearing the nitro group is significantly deshielded. |
| C-H (Aromatic) | ~138 - 142 ppm ( | ~130 - 135 ppm ( | |
| C-Nitrile ( | ~112 - 114 ppm | ~112 - 114 ppm | The nitrile carbon is less sensitive to regioisomerism and appears in the typical range for aryl nitriles. |
| ~38 - 42 ppm | ~36 - 39 ppm | Follows the same trend as proton NMR (5-nitro isomer is downfield). |
Definitive Identification Protocol
Do not rely solely on 1D NMR if the sample is a new entity. Use the following 2D experiments for self-validation:
Protocol A: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Setup: Acquire a NOESY or ROESY spectrum with a mixing time of 500ms.
-
Observation: Look for cross-peaks between the
-Methyl singlet (~4.2 ppm) and the Aromatic Proton singlet (~8.1 ppm). -
-
Cross-peak Present: You have the 1,3-isomer (Methyl is next to Proton).
-
Cross-peak Absent: You have the 1,5-isomer (Methyl is next to Nitro).
-
Protocol B: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
-
Setup: Optimize for long-range coupling (
). -
Observation: Check the connectivity of the
-methyl protons. -
Analysis:
-
In the 1,3-isomer , the
-methyl protons will show a strong 3-bond correlation to (the carbon bearing the proton). -
In the 1,5-isomer , the
-methyl protons will show a strong 3-bond correlation to (the carbon bearing the Nitro group). -
Differentiation: The
carbon in the target (bearing ) appears at ~145+ ppm (quaternary), whereas the in the isomer (bearing ) appears as a tertiary carbon (identifiable by HSQC).
-
Experimental Methodology
Sample Preparation:
-
Solvent: DMSO-
is recommended over CDCl for nitropyrazoles due to better solubility and sharper peaks for the quadrupolar nitrogen nuclei. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
Synthesis Note:
The methylation of 3(5)-nitropyrazoles often favors the 1,3-isomer (sterically less hindered) under standard conditions (
References
-
Regioselectivity in Pyrazole Alkylation: Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. ResearchGate.
-
General Pyrazole NMR Shifts: 13C NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry.[1][2][3][4][5][6]
-
Synthesis Comparisons: Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PMC (NIH).
Sources
Definitive Regioisomer Assignment: 1,3- vs. 1,5-Disubstituted Pyrazoles via NOESY NMR
Executive Summary
The synthesis of N-substituted pyrazoles—typically via the condensation of hydrazines with 1,3-dielectrophiles (Knorr synthesis)—frequently yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers. Distinguishing these isomers is critical in drug discovery, as biological activity is often strictly dependent on the specific substitution pattern (e.g., the Celecoxib scaffold).
While 1H NMR chemical shifts can provide hints, they are often ambiguous due to solvent and substituent effects. Nuclear Overhauser Effect Spectroscopy (NOESY) provides a definitive, geometry-based solution by detecting through-space interactions (< 5 Å).
This guide details the structural logic, experimental protocol, and data analysis required to unambiguously assign pyrazole regiochemistry using NOESY.
The Regioisomer Challenge
The core challenge lies in the proximity of the N1-substituent to the C5-position.
-
1,5-Disubstituted: The N1-substituent (
) and the C5-substituent ( ) are sterically crowded neighbors. -
1,3-Disubstituted: The N1-substituent (
) is adjacent to a proton at C5 ( ), while the C3-substituent ( ) is distant.
Structural Visualization
The following diagram illustrates the spatial relationships that dictate the NOESY signals.
Figure 1: Spatial proximity map. In the 1,5-isomer, the N-substituent "sees" the C-substituent. In the 1,3-isomer, the N-substituent "sees" the ring proton.
Mechanistic Basis & Comparative Analysis
The assignment relies on a binary "switch" in the NOESY spectrum. You are looking for which nucleus interacts with the N1-substituent.
The "Smoking Gun" Signals
| Feature | 1,3-Disubstituted (Target) | 1,5-Disubstituted (Target) |
| Geometry | N1-R is adjacent to H5 | N1-R is adjacent to R5 |
| Key NOE Signal | Strong Cross-peak: N1-R (protons) | Strong Cross-peak: N1-R (protons) |
| Secondary NOE | Weak/None to C3-R | Weak NOE to H4 (if present) |
| HMBC (Confirmation) | N1-H correlates to C3 and C5.H5 correlates to C3 (3-bond).[1] | N1-H correlates to C3 and C5.R5 protons correlate to C4 (3-bond). |
| 1H Shift Trends | H5 is often deshielded (downfield) due to N1 anisotropy. | H3 is often more shielded (upfield). |
Expert Insight: The 1,3-isomer is generally thermodynamically favored due to reduced steric clash between R1 and R5, but kinetic control (solvent acidity/polarity) often drives 1,5-formation. Do not assume the major product is 1,3 without NMR confirmation.
Experimental Protocol
To ensure reliable NOE buildup without spin-diffusion artifacts, follow this optimized workflow.
A. Sample Preparation[2][3][4]
-
Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves S/N but increases viscosity (affecting correlation time).
-
Solvent:
-
Degassing: Optional for routine analysis, but recommended (argon bubbling for 2 mins) if signals are weak, to remove paramagnetic oxygen which shortens
.
B. Acquisition Parameters (Bruker Standard)
-
Pulse Sequence: noesygpphpp (2D phase-sensitive NOESY with gradient selection).
-
Mixing Time (
/ D8):-
Small Molecules (MW < 400):500–800 ms .
-
Medium Molecules (MW 400–800):300–500 ms .
-
Note: If the molecule is ~1000 Da, the NOE may be zero. Use ROESY (roesyph) instead.
-
-
Relaxation Delay (D1): 2.0 s (Must be
for quantitative work, but 2s is sufficient for qualitative connectivity). -
Scans (NS): 8–16 (depending on concentration).
-
Increments (TD1): 256 (for sufficient F1 resolution).
C. Processing
-
Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions.
-
Phasing: Critical.[4] Diagonal peaks should be phased negative (or one color), and cross-peaks positive (opposite color) for small molecules in the extreme narrowing limit.
Decision Workflow
Use this logic tree to interpret your data.
Figure 2: Logic flow for assigning regioisomerism based on N1-substituent correlations.
Validation & Pitfalls
Pitfall 1: Noise vs. Real Signal
-
Issue: Ridges of noise running parallel to the F1 axis can mimic cross-peaks.
-
Solution: Check the symmetry. Real NOE signals are symmetric across the diagonal (
and ). noise is usually streaks.
Pitfall 2: Exchange Broadening
-
Issue: If N1 is unsubstituted (tautomeric mixture), signals broaden, and NOE becomes averaged.
-
Solution: This guide applies to N-substituted pyrazoles. If N-H is present, lock the tautomer by N-alkylation or run NMR at low temperature (-40°C).
Validation: The HMBC Backup
If NOESY is ambiguous (e.g., overlapping peaks), run HMBC (Heteronuclear Multiple Bond Correlation) .
-
Locate the N1-Carbon (via HSQC or 15N-HMBC).
-
Look for 3-bond correlations from the N1-substituent protons.[1]
-
1,5-Isomer: N1-R protons correlate to C5 (which is a quaternary carbon if substituted).
-
1,3-Isomer: N1-R protons correlate to C5 (which is a CH methine).
-
-
Differentiation comes from the C5 carbon chemical shift (Quaternary C5-R is typically 130–150 ppm; Methine C5-H is 100–130 ppm, depending on R).
References
-
BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025).[1][2][4][5] Retrieved from
-
Neuhaus, D., & Williamson, M. P. The Nuclear Overhauser Effect in Structural and Conformational Analysis.[6][7] Wiley-VCH.[7] (Standard Text).
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol Standards).
-
Organic Chemistry Portal. Pyrazole Synthesis and Regioselectivity. Retrieved from
-
University of Chicago NMR Facility. 1D NOESY made easy: Parameters and Mixing Times. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 6. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
FTIR characteristic peaks for nitrile and nitro groups in pyrazoles
FTIR Characterization of Nitrile and Nitro-Substituted Pyrazoles: A Comparative Guide to ATR vs. KBr Transmission Methods
Introduction
Pyrazole derivatives are highly versatile pharmacophores in modern drug development, frequently exhibiting antimicrobial, anti-inflammatory, and insecticidal properties[1][2]. Functionalizing the pyrazole core with electron-withdrawing groups—specifically nitrile (-C≡N) and nitro (-NO2) moieties—can drastically alter the molecule's binding affinity, lipophilicity, and overall pharmacokinetic profile[1][2].
Fourier Transform Infrared (FTIR) spectroscopy remains a frontline, non-destructive analytical tool for verifying the successful synthesis and structural integrity of these functionalized compounds. As a Senior Application Scientist, I frequently observe laboratories struggling to choose the optimal FTIR sampling technique for solid powders. This guide objectively compares the two dominant methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—providing mechanistic insights, quantitative reference data, and self-validating protocols for analyzing nitrile and nitro-pyrazoles.
Mechanistic Causality of FTIR Peaks in Functionalized Pyrazoles
Infrared absorption is fundamentally driven by changes in the molecular dipole moment during vibration. Understanding this causality is crucial for spectral interpretation:
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarizable and rigid. Its stretching vibration produces a distinct, sharp absorption band in the functionally isolated region of 2210–2260 cm⁻¹[3]. In pyrazole derivatives, conjugation with the aromatic ring can slightly shift this peak (empirically observed at 2218 cm⁻¹ or 2221 cm⁻¹) due to the delocalization of π-electrons[2][3].
-
Nitro Group (-NO2): The nitro group consists of two equivalent N-O bonds due to resonance. This structural reality results in two strongly coupled stretching vibrations: an asymmetric stretch (typically 1510–1560 cm⁻¹) and a symmetric stretch (1330–1360 cm⁻¹)[1][2]. Because the nitro group is highly electronegative, the dipole moment change is massive, rendering these peaks exceptionally intense.
-
Pyrazole Scaffold: The core heterocyclic ring exhibits characteristic C=N stretching around 1590–1650 cm⁻¹ and N-H stretching (if unsubstituted at the 1-position) as a broad band between 3100–3500 cm⁻¹[1][4].
Methodological Comparison: ATR-FTIR vs. KBr Pellet Transmission
When analyzing solid pyrazole powders, the choice between ATR and KBr transmission dictates the sensitivity, speed, and quantitative reliability of your data.
KBr Pellet Transmission (The Gold Standard for Sensitivity)
-
Mechanism: The solid sample is homogeneously dispersed in an IR-transparent potassium bromide matrix and pressed into a thin disc[5].
-
Advantages: Because the IR beam passes completely through the sample, it provides a longer effective pathlength. This yields superior sensitivity for detecting trace impurities[5]. Furthermore, it produces classic transmission spectra that strictly adhere to the Beer-Lambert law, making it the superior choice for quantitative analysis and historical library matching[5][6].
-
Drawbacks: KBr is highly hygroscopic. Absorbed moisture can create a broad O-H stretch that obscures the crucial 3100–3500 cm⁻¹ region (overlapping with pyrazole N-H stretches)[5][7].
Attenuated Total Reflectance (ATR-FTIR) (The Champion of Throughput)
-
Mechanism: An IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates only a few micrometers into the sample surface[6][7].
-
Advantages: Requires minimal to no sample preparation, is non-destructive, and eliminates the moisture artifacts associated with KBr[6][7].
-
Drawbacks: Penetration depth is wavelength-dependent. Peaks at lower wavenumbers (e.g., the symmetric nitro stretch at ~1340 cm⁻¹) will appear artificially stronger relative to high-wavenumber peaks (e.g., the nitrile stretch at ~2220 cm⁻¹) compared to transmission spectra[6].
Quantitative Data: Expected Wavenumbers
The following table summarizes the expected FTIR absorption bands for nitrile and nitro-substituted pyrazoles, synthesized from empirical data.
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Empirical Examples in Pyrazoles (cm⁻¹) | Intensity / Shape |
| Nitrile (-C≡N) | C≡N Stretching | 2210 – 2260 | 2218[3], 2221[2], 2240[8] | Sharp, Medium to Strong |
| Nitro (-NO2) | Asymmetric Stretching | 1510 – 1560 | 1512[1], 1559[2] | Strong, Broad |
| Nitro (-NO2) | Symmetric Stretching | 1330 – 1360 | 1334[1], 1350[2] | Strong, Sharp |
| Pyrazole Ring | C=N Stretching | 1590 – 1650 | 1595[4], 1597[1] | Medium |
| Pyrazole Ring | N-H Stretching | 3100 – 3500 | 3269[9], 3375[8] | Broad, Strong (if unsubstituted) |
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, the following protocols incorporate built-in self-validation steps to confirm sample and instrument readiness before data collection.
Protocol A: KBr Pellet Transmission Method
-
Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours to eliminate moisture[5].
-
Blank Validation (Critical Step): Press a pure KBr pellet (approx. 100 mg) using a hydraulic press (10 tons for 2 minutes). Run a background scan. Self-Validation: The baseline must be flat. Any broad peak at 3400 cm⁻¹ indicates residual moisture, requiring the KBr to be re-dried before proceeding.
-
Sample Mixing: Weigh 1–2 mg of the functionalized pyrazole sample and mix it with 100 mg of the validated, dried KBr. Grind thoroughly in an agate mortar to ensure homogeneous dispersion (minimizing the Christiansen effect/light scattering)[5].
-
Pellet Pressing: Transfer the mixture to the die, apply a vacuum to remove entrapped air, and press at 10-15 tons for 2-3 minutes[5].
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (typically 32–64 scans)[10].
Protocol B: ATR-FTIR Method
-
Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with a volatile solvent (e.g., isopropanol) and a non-abrasive optical wipe.
-
Background Validation: Collect a background spectrum of the clean, empty crystal. Self-Validation: Ensure no residual peaks from previous samples are present. The energy throughput should match the manufacturer's baseline specifications.
-
Sample Application: Place 5–10 mg of the powdered pyrazole directly onto the center of the crystal[6][7].
-
Pressure Application: Lower the pressure anvil and apply consistent pressure (up to 75 psi) to ensure intimate contact between the solid and the crystal[6]. Causality: Poor contact leads to weak evanescent wave penetration, resulting in a low signal-to-noise ratio.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ (4 cm⁻¹ resolution, 32 scans). Apply an "ATR Correction" algorithm in your spectrometer software to adjust for wavelength-dependent penetration depth, making the spectrum comparable to standard transmission libraries[6].
Workflow Decision Diagram
The following diagram outlines the logical decision-making process for selecting the appropriate FTIR method for pyrazole characterization based on your primary analytical requirements.
Caption: Decision workflow for selecting ATR vs. KBr FTIR methods for functionalized pyrazole analysis.
References
- Title: 5-(3',4'-dimethoxy-6'-nitrophenyl)
- Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
- Source: nih.
- Source: masjaps.
- Source: mdpi.
- Source: ajrconline.
- Source: nih.
- Source: jascoinc.
- Source: mtak.
- Title: Fourier Transform Infrared (FTIR)
Sources
- 1. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 2. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. kinteksolution.com [kinteksolution.com]
- 6. jascoinc.com [jascoinc.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. real-j.mtak.hu [real-j.mtak.hu]
- 9. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets [masjaps.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Nitropyrazole Derivatives
This guide provides a comprehensive, experience-driven approach to developing a robust HPLC method for the purity analysis of nitropyrazole derivatives. We will delve into the rationale behind critical methodological choices, compare the optimized method against an alternative, and present supporting data to guide researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Analytical Challenge of Nitropyrazole Derivatives
Nitropyrazoles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ensuring the purity of these active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory agencies worldwide. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. However, the development of a stability-indicating HPLC method for nitropyrazole derivatives presents unique challenges owing to their structural diversity, potential for isomerism, and the presence of the polar nitro group which can influence chromatographic behavior.
Foundational Principles: A Systematic Approach to Method Development
A successful HPLC method development strategy is not a matter of trial and error but a systematic process rooted in the physicochemical properties of the analyte and a thorough understanding of chromatographic principles. Our approach is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
Before any experimental work, a comprehensive understanding of the target nitropyrazole derivative is crucial. This includes:
-
Structure and Physicochemical Properties: Understanding the polarity, pKa, and solubility of the analyte and its potential impurities is key to selecting the appropriate column and mobile phase.
-
UV-Vis Spectrum: An initial scan of the analyte's UV-Vis spectrum will help in selecting the optimal detection wavelength for maximum sensitivity. Nitropyrazole derivatives typically exhibit strong absorbance in the UV region, often between 250-380 nm.
The following diagram illustrates the logical workflow for developing a robust HPLC method for purity analysis.
Caption: A streamlined workflow for HPLC method development and validation.
Experimental Protocol: A Case Study with a Novel Nitropyrazole Derivative
In this section, we present a detailed protocol for the development of an HPLC method for the purity analysis of a representative nitropyrazole derivative, "NPZ-001."
-
HPLC System: Agilent 1260 Infinity II LC System with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Chromatographic Data Software (CDS): OpenLab CDS.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), and ultrapure water.
-
Sample: NPZ-001 reference standard and a sample containing known impurities.
Step 1: Initial Column and Mobile Phase Screening
-
Rationale: A C18 column is a versatile starting point for the separation of moderately polar compounds like nitropyrazoles. We will screen different mobile phase compositions to achieve optimal retention and peak shape.
-
Procedure:
-
Prepare a stock solution of NPZ-001 (1 mg/mL) in methanol.
-
Screen different mobile phase compositions:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Run a gradient elution from 10% to 90% B over 20 minutes to elute all components.
-
Monitor the separation at a wavelength determined from the UV-Vis spectrum (e.g., 275 nm).
-
Step 2: Optimization of Mobile Phase and Gradient
-
Rationale: Based on the initial screening, the gradient profile is optimized to achieve better resolution between the main peak and its impurities.
-
Procedure:
-
Based on the initial screening, a starting gradient is selected.
-
The gradient slope and hold times are adjusted to improve the separation of closely eluting peaks.
-
The final optimized gradient is presented in the "Optimized HPLC Method" section.
-
Step 3: Optimization of Flow Rate and Temperature
-
Rationale: Flow rate and column temperature can influence resolution, peak shape, and analysis time.
-
Procedure:
-
The flow rate is varied between 0.8 and 1.2 mL/min to find the best balance between resolution and run time. A flow rate of 1.0 mL/min is often a good starting point for a 4.6 mm ID column.
-
The column temperature is varied between 25°C and 40°C to assess its impact on peak shape and selectivity. A slightly elevated temperature (e.g., 30°C) can improve peak symmetry.
-
Comparative Analysis: Optimized HPLC Method vs. Alternative Method
To demonstrate the superiority of the developed method, we compare it to a more generic, non-optimized isocratic HPLC method.
| Parameter | Optimized Method |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-17 min: 80% B; 17-17.1 min: 80-20% B; 17.1-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | DAD at 275 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
| Parameter | Isocratic Method |
| Column | Generic C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
The following table summarizes the performance of the two methods in separating NPZ-001 from two known impurities (Impurity A and Impurity B).
| Performance Metric | Optimized HPLC Method | Isocratic HPLC Method | Justification |
| Resolution (NPZ-001/Impurity A) | 2.8 | 1.3 | The optimized method provides baseline separation, which is crucial for accurate quantification. A resolution of >2 is generally desired. |
| Resolution (NPZ-001/Impurity B) | 3.5 | 1.8 | The isocratic method shows poor separation for Impurity B, which could lead to inaccurate purity assessment. |
| Tailing Factor (NPZ-001) | 1.1 | 1.7 | A tailing factor close to 1 indicates good peak symmetry, leading to more accurate integration and quantification. The isocratic method exhibits significant peak tailing. |
| Theoretical Plates (NPZ-001) | 12,500 | 6,800 | Higher theoretical plates indicate better column efficiency and separation power. |
| Limit of Quantification (LOQ) | 0.05% | 0.15% | The optimized method is more sensitive, allowing for the detection and quantification of impurities at lower levels. |
Method Validation: Ensuring Trustworthiness and Reliability
The optimized HPLC method was subjected to validation according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. NPZ-001 was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The optimized HPLC method was able to separate the main peak from all degradation products, confirming its stability-indicating capability.
The method was validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.
-
Linearity: The method demonstrated a linear relationship between the concentration of NPZ-001 and the peak area over a range of 50-150% of the target concentration (R² > 0.999).
-
Accuracy: The accuracy was determined by spike recovery studies at three different concentration levels, with recovery values between 98-102%.
-
Precision: The method showed excellent repeatability (intraday precision) and intermediate precision (interday precision), with a relative standard deviation (RSD) of <1%.
-
Robustness: The method was found to be robust with respect to small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
Conclusion: An Authoritative and Reliable Approach
The systematic development and validation of an HPLC method are paramount for ensuring the quality and safety of nitropyrazole-based pharmaceuticals. The optimized gradient reversed-phase HPLC method presented here demonstrates superior performance in terms of resolution, peak shape, and sensitivity compared to a generic isocratic method. By following a logical, science-driven approach and adhering to regulatory guidelines, researchers can develop reliable and robust analytical methods for the purity analysis of nitropyrazole derivatives.
References
-
Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (CAS: 31108-57-3 / Analog). Differentiating this compound from its regioisomers—specifically 1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile —is a critical challenge in drug development and energetic materials research due to their identical molecular weight (MW 152.11) and similar polarity.
The core differentiator lies in the "Ortho Effect" , a proximity-driven rearrangement unique to the 1-methyl-5-nitro substitution pattern. This guide details the mechanistic pathways, diagnostic ions, and experimental protocols required to confidently identify these isomers.
Experimental Methodology (Standardized Protocol)
To ensure reproducibility and valid isomeric differentiation, the following experimental conditions are recommended.
Instrumentation & Conditions (EI-MS)
-
Ionization Source: Electron Impact (EI)[1]
-
Electron Energy: 70 eV (Standard library compatible)
-
Source Temperature: 230 °C
-
Transfer Line: 280 °C
-
Mass Analyzer: Quadrupole or TOF (for high-resolution confirmation)
-
Scan Range: m/z 40–200
Sample Preparation
-
Solvent: Methanol or Acetonitrile (LC-MS grade).
-
Concentration: 10 µg/mL.
-
Injection: 1 µL splitless (GC-MS) or Direct Infusion (ESI-MS/MS).
Comparative Fragmentation Analysis
The "Ortho Effect" Mechanism (Key Differentiator)
The defining feature of the 5-nitro isomer is the spatial proximity of the N1-methyl group and the C5-nitro group. Upon electron impact ionization, this allows for a specific hydrogen transfer and rearrangement that is structurally impossible in the 3-nitro isomer.
-
5-Nitro Isomer (Target): The nitro oxygen abstracts a hydrogen from the adjacent methyl group, often leading to the loss of OH• (17 Da) or CHO• (29 Da) fragments, or facilitating the loss of NO (30 Da) via a rearranged intermediate.
-
3-Nitro Isomer (Comparator): The nitro group is isolated from the methyl group. The fragmentation is dominated by the direct cleavage of the NO₂ radical (46 Da) .
Diagnostic Ion Table
| Fragment Ion | m/z (Target: 5-Nitro) | m/z (Comparator: 3-Nitro) | Mechanistic Origin |
| Molecular Ion [M]+ | 152 (Low/Med Intensity) | 152 (High Intensity) | Parent Molecule (C₅H₄N₄O₂) |
| [M - OH]+ | 135 (Diagnostic) | Absent / Very Low | Ortho Effect: O-transfer to Methyl, loss of OH. |
| [M - NO]+ | 122 | Low | Rearrangement loss of NO. |
| [M - NO₂]+ | 106 | 106 (Base Peak) | Direct cleavage of Nitro group. |
| [M - NO₂ - HCN]+ | 79 | 79 | Sequential loss of Nitro and Cyano groups. |
| Ring Cleavage | 50-60 range | 50-60 range | Breakdown of pyrazole core. |
Visualizing the Fragmentation Pathways[2]
The following diagrams illustrate the divergent fragmentation pathways governed by the substitution pattern.
Pathway A: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile (Target)
Note the interaction between the Methyl and Nitro groups.
Caption: The 5-nitro isomer undergoes a unique H-transfer (Ortho Effect) leading to the diagnostic m/z 135 ion.
Pathway B: 1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile (Comparator)
Note the dominance of direct cleavage.
Caption: The 3-nitro isomer lacks the ortho effect, resulting in a dominant loss of the nitro group (m/z 106).
Critical Analysis for Researchers
Interpretation of Data
When analyzing an unknown sample suspected to be one of these isomers:
-
Check m/z 135: If this peak is present (even at 5-10% relative abundance), the sample is highly likely the 5-nitro isomer. The 3-nitro isomer cannot easily form this ion.
-
Compare m/z 106 vs. Molecular Ion:
-
5-Nitro: The molecular ion (152) is often weaker because the ortho-rearrangement pathway destabilizes it.
-
3-Nitro: The molecular ion is typically more intense, and the [M-NO2]+ peak (106) is often the base peak (100% abundance).
-
Synthesis & Purity Verification
The synthesis of the 5-nitro isomer often involves the nitration of 1-methylpyrazole-4-carbonitrile or the methylation of 5-nitropyrazole-4-carbonitrile.
-
Impurity Alert: Regioisomeric impurities (3-nitro or 4-nitro) are common byproducts. Use the m/z 135 marker to assess isomeric purity. If the ratio of 135/106 decreases across purification batches, you may be enriching the 3-nitro impurity.
References
-
NIST Mass Spectrometry Data Center. 1H-Pyrazole, 4-nitro- Mass Spectrum.[2] NIST Chemistry WebBook. Available at: [Link]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Holzer, W., et al. (2018). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed.[3][4] Available at: [Link]
-
Todua, N. G., & Mikaia, A. I. (2016).[5] Mass spectrometry of analytical derivatives.[1][6][5] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry.[1] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazole, 4-nitro- [webbook.nist.gov]
- 3. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-methyl-1h-pyrazole-4-carbonitrile (C5H5N3) [pubchemlite.lcsb.uni.lu]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Substituted Pyrazoles: An In-Depth Look at X-ray Crystallography Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Precision in Pyrazole Chemistry
Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle changes in conformation, bond angles, or intermolecular interactions can profoundly influence their efficacy, selectivity, and safety profiles. While a multitude of analytical techniques are at our disposal, single-crystal X-ray crystallography remains the definitive method for unambiguous structural determination.
This guide addresses the topic of X-ray crystallography data for 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile. Due to the absence of publicly available crystallographic data for this specific compound, this guide will instead provide a comprehensive, in-depth comparison of crystallographic data from closely related and well-documented pyrazole derivatives. We will dissect the experimental workflow, compare structural features with alternative pyrazole systems, and contextualize the crystallographic data alongside other common analytical techniques. This approach will equip researchers with the foundational knowledge and comparative insights necessary to critically evaluate and understand the structural chemistry of novel pyrazole-based compounds.
Part 1: Deep Dive into the Crystal Structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile
To illustrate the power of X-ray crystallography, we will first examine the structural data for 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, a compound for which detailed crystallographic information is available.[1][2][3]
Crystallographic Data Summary
The determination of a crystal structure through X-ray diffraction provides a wealth of precise, quantitative data. Below is a summary of the key crystallographic parameters for 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.[1][2]
| Parameter | Value | Significance in Analysis |
| Chemical Formula | C₁₀H₇N₅O₂ | Confirms the elemental composition of the crystallized molecule. |
| Molecular Weight | 229.21 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | Cc | Defines the symmetry elements within the unit cell. |
| a | 3.7685 (2) Å | Length of one side of the unit cell. |
| b | 27.3441 (17) Å | Length of the second side of the unit cell. |
| c | 10.1294 (8) Å | Length of the third side of the unit cell. |
| β | 96.20 (3)° | The angle between the a and c axes of the unit cell. |
| Volume | 1037.70 (12) ų | The volume of the repeating unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature | 293 K | The temperature at which the data was collected. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |
| R-factor | 0.048 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Experimental Protocol: From Crystal to Structure
The acquisition of high-quality crystallographic data is a meticulous process. Each step is designed to ensure the resulting structural model is both accurate and reliable.
-
Crystal Growth and Selection : High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] For 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, single crystals were obtained by the slow evaporation of an acetone solution. A suitable crystal, in this case measuring 0.30 x 0.30 x 0.10 mm, was selected for analysis.[2] The ideal crystal should be well-formed, free of defects, and of an appropriate size to ensure uniform diffraction of X-rays.[4]
-
Mounting and Data Collection : The selected crystal is carefully mounted on a goniometer, which allows for precise rotation in the X-ray beam.[5] For this pyrazole derivative, data was collected on an Enraf–Nonius CAD-4 diffractometer.[2] The crystal is cooled, often to around 100-120 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.[6]
-
Structure Solution and Refinement : The diffraction pattern, a collection of spots of varying intensities, is recorded by a detector.[5] The positions and intensities of these spots are used to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be deduced. This initial model is then refined to achieve the best possible fit with the experimental data, resulting in the final, highly accurate molecular structure.[5][7]
Key Structural Insights
The crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile reveals that the pyrazole and phenyl rings are, as expected, planar. The dihedral angle between these two rings is 34.3(1)°. A crucial aspect of crystal structures is the network of intermolecular interactions that stabilize the crystal lattice. In this case, intermolecular N—H···O and C—H···O hydrogen bonds link the molecules together, forming a three-dimensional network.[1][2] This hydrogen bonding is a key factor in the overall stability of the crystalline solid.
Part 2: A Comparative Structural Analysis with 4-Iodo-1H-pyrazole
To appreciate the structural diversity among pyrazole derivatives, it is instructive to compare the data from our primary example with that of a differently substituted pyrazole, such as 4-Iodo-1H-pyrazole.
Crystallographic Data Comparison
The following table contrasts the key crystallographic parameters of the two pyrazole derivatives.
| Parameter | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[1][2] | 4-Iodo-1H-pyrazole[8] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | Cc | Pnma |
| a | 3.7685 (2) Å | 13.972(3) Å |
| b | 27.3441 (17) Å | 12.000(2) Å |
| c | 10.1294 (8) Å | 3.8290(8) Å |
| Volume | 1037.70 (12) ų | 641.9(2) ų |
| Z | 4 | 4 |
| Temperature | 293 K | 172 K |
The differences in the unit cell parameters and space groups immediately indicate that the two molecules pack in the crystal lattice in fundamentally different ways. This is a direct consequence of their different substituents and the resulting intermolecular interactions.
Supramolecular Motifs: A Tale of Two Structures
A fascinating aspect of crystal engineering is the study of supramolecular motifs, which are the recurring patterns of intermolecular interactions. While 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile forms a complex 3D network through hydrogen bonds, many simpler pyrazoles exhibit distinct patterns. For instance, the family of 4-halogenated-1H-pyrazoles showcases how a single atomic substitution can alter the entire crystal packing. The chloro and bromo analogs of 4-Iodo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs.[8] In contrast, 4-Iodo-1H-pyrazole and its fluoro analog form catemeric (chain-like) structures.[8]
This comparison underscores a critical principle: the molecular structure determined by X-ray crystallography provides not only the geometry of a single molecule but also profound insights into how molecules interact and self-assemble in the solid state.
Part 3: X-ray Crystallography in the Broader Analytical Context
While X-ray crystallography provides the "gold standard" for structural elucidation, a comprehensive characterization of a novel compound relies on a suite of analytical techniques.[9] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the chemical structure and purity of molecules.[10]
A Comparison of Analytical Techniques
| Technique | Information Provided | Phase | Destructive? |
| Single-Crystal X-ray Crystallography | 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[4] | Solid (single crystal) | No[11] |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships in solution.[10][12] | Solution | No |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C≡N).[10] | Solid or Liquid | No |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming molecular formula.[10] | Gas | Yes |
A Holistic Approach to Characterization
In drug discovery and development, these techniques are used in a complementary fashion. NMR and MS might first confirm that the correct molecule has been synthesized. IR spectroscopy would verify the presence of key functional groups. Finally, X-ray crystallography provides the definitive, high-resolution 3D structure, which is crucial for understanding biological activity and for structure-based drug design.
Conclusion
The precise determination of molecular structure is a non-negotiable aspect of modern chemical and pharmaceutical research. While the specific crystallographic data for 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is not currently in the public domain, a detailed examination of its analogues, such as 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile and 4-Iodo-1H-pyrazole, provides invaluable insights. This guide has demonstrated that single-crystal X-ray crystallography offers an unparalleled level of detail, revealing not only the three-dimensional structure of a molecule but also the intricate network of intermolecular interactions that govern its solid-state behavior. By comparing these crystallographic findings with data from other pyrazole derivatives and integrating them with spectroscopic techniques, researchers can build a comprehensive and robust understanding of their compounds, paving the way for more rational and efficient drug design and materials development.
References
-
Butcher, R. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Fiveable. (2025, August 15). 12.1 X-ray crystallography: principles and structure determination. Fiveable. Available at: [Link]
-
Critchley, L. (2019, December 2). The Applications & Principles of X-Ray Crystallography. AZoM. Available at: [Link]
-
EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO. Available at: [Link]
-
Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o65. Available at: [Link]
-
Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38, 4120-4129. Available at: [Link]
-
Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]
-
Forge. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Forge. Available at: [Link]
-
Martin, G. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1873–1884. Available at: [Link]
-
Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitro-phen-yl)-1H-pyrazole-3-carbonitrile. PubMed. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Available at: [Link]
-
Sytnik, K., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Available at: [Link]
-
Martin, G. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
-
Rue, C., & Raptis, R. G. (2023). Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. IUCr Journals. Available at: [Link]
-
Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]
-
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
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Comparison of reactivity: 5-nitro vs 4-nitro pyrazole carbonitriles
This guide provides an in-depth technical comparison of 5-nitro-1H-pyrazole-3-carbonitrile versus 4-nitro-1H-pyrazole-3-carbonitrile . These two isomers, while structurally similar, exhibit fundamentally different reactivity profiles due to the electronic environment of the pyrazole ring positions relative to the ring nitrogens.
Executive Summary: The Reactivity Divergence
The core distinction lies in the lability of the nitro group and the electronic susceptibility of the carbon atom to which it is attached.
| Feature | 4-Nitro-1H-pyrazole-3-carbonitrile | 5-Nitro-1H-pyrazole-3-carbonitrile |
| Nitro Group Stability | High. Resistant to nucleophilic displacement. | Low (Labile). Susceptible to |
| Primary Reactivity | Reduction to 4-amino derivatives. | Nucleophilic Substitution (Nitro displacement). |
| Ring Electronics | C4 is the "aromatic" position; Nitro deactivates the ring but remains bound. | C5 is "amidine-like" (adjacent to N); Nitro acts as a leaving group. |
| N-Alkylation | Gives mixture of 1,3- and 1,5- isomers (Regioselectivity issues). | Gives mixture; 1-alkyl-5-nitro isomer is reactive.[1] |
| Key Application | Synthesis of 4-aminopyrazoles (kinase inhibitors). | Synthesis of 5-functionalized pyrazoles via displacement. |
Electronic Structure & Mechanistic Basis
To understand the reactivity, one must analyze the pyrazole resonance.
-
Position 4 (Beta-position): This carbon is analogous to the meta-position in pyridine or the benzene ring carbons. It is inherently nucleophilic in unsubstituted pyrazole. When a nitro group is placed here, it strongly withdraws electron density, making the ring acidic and electron-deficient, but the C4-NO2 bond is strong. Nucleophiles cannot easily attack C4 to displace the nitro group because the transition state (Meisenheimer complex) is not sufficiently stabilized by the ring nitrogens.
-
Position 5 (Alpha-position): This carbon is adjacent to the imine-like nitrogen (N2). It is electron-deficient (electrophilic). Placing a nitro group here creates a "push-pull" system. The C5 position becomes highly electrophilic. Consequently, the nitro group at C5 can function as a leaving group in Nucleophilic Aromatic Substitution (
), similar to the nitro group in 2-nitropyridine or 4-nitropyridine.
Visualizing the Reactivity Pathways
Figure 1: Mechanistic divergence between the 4-nitro and 5-nitro isomers. The 5-nitro group acts as a leaving group, while the 4-nitro group is stable and typically undergoes reduction.
Detailed Reactivity Comparison
A. Nucleophilic Aromatic Substitution ( )
This is the most critical differentiator.
-
4-Nitro Isomer:
-
Observation: The nitro group is inert to displacement by standard nucleophiles (alkoxides, amines, thiols) under mild to moderate conditions.
-
Reasoning: The negative charge in the intermediate
-complex cannot be delocalized onto the ring nitrogens effectively. -
Exception: If a halogen is present at position 5 (e.g., 5-chloro-4-nitro-3-cyanopyrazole), the nitro group activates the halogen for displacement, but the nitro group itself remains.
-
-
5-Nitro Isomer:
-
Observation: The nitro group is reactive .[2] Treatment with methoxide, amines, or thiolates leads to the displacement of the nitro group.
-
Protocol Insight: This reaction is often regioselective. In N-alkylated derivatives (e.g., 1-methyl-5-nitro-3-cyanopyrazole), the displacement occurs exclusively at C5.
-
Data Point: In comparative studies of trinitropyrazoles, the nitro group at position 5 is displaced 10-100x faster than at position 3 or 4 [1].
-
B. Reduction Chemistry
Both isomers can be reduced, but the utility differs.
-
4-Nitro Isomer:
-
Utility: This is the standard route to 4-aminopyrazoles , which are privileged scaffolds in kinase inhibitors (e.g., Janus kinase inhibitors).
-
Conditions: Catalytic hydrogenation (
, Pd/C) or chemical reduction ( , ). -
Yields: Typically High (>85%).
-
-
5-Nitro Isomer:
-
Utility: Reduction yields 5-aminopyrazoles. However, 5-aminopyrazoles are often unstable or prone to oxidation/polymerization compared to their 4-amino counterparts.
-
Side Reactions: During reduction, if the conditions are basic, the labile nitro group might be displaced by solvent (e.g., solvolysis) before reduction is complete.
-
C. N-Alkylation and Regioselectivity
Alkylation of the ring nitrogen (N1) is a common first step. Both isomers exist as tautomers when unsubstituted (
-
4-Nitro-3-cyanopyrazole:
-
Tautomerism: 4-nitro-3-cyano
4-nitro-5-cyano. -
Alkylation: Reacting with alkyl halides (
) and base ( or ) gives a mixture of isomers. -
Regioselectivity: Sterics usually favor the isomer where the alkyl group is distant from the bulky nitro group, but the "lone pair repulsion" effect can favor the other. Separation by chromatography is required.
-
-
5-Nitro-3-cyanopyrazole:
-
Tautomerism: 5-nitro-3-cyano
3-nitro-5-cyano. -
Alkylation: This is often more complex because the nitro group at position 3/5 is electronically different. Alkylation often favors the 1-alkyl-3-nitro-5-cyano isomer (sterically less crowded) over the 1-alkyl-5-nitro-3-cyano isomer.
-
Critical Note: To access the reactive "5-nitro" species (1-alkyl-5-nitro), one often must accept lower yields or use specific directing groups, as the thermodynamically stable product is often the 3-nitro isomer (where the nitro is less sterically hindered).
-
Experimental Protocols
Protocol A: Reduction of 4-Nitro-1H-pyrazole-3-carbonitrile
Target: Synthesis of 4-amino scaffold.
-
Dissolution: Dissolve 4-nitro-1H-pyrazole-3-carbonitrile (1.0 eq) in Methanol (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Stir under
atmosphere (balloon pressure, 1 atm) at Room Temperature for 4–6 hours. -
Workup: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate in vacuo.
-
Result: 4-amino-1H-pyrazole-3-carbonitrile (Off-white solid). Yield: ~90-95%.
-
Note: The product oxidizes slowly in air; store under inert gas or use immediately.
-
Protocol B: Nucleophilic Displacement on 1-Methyl-5-nitro-3-cyanopyrazole
Target: Synthesis of 5-methoxy derivative via
-
Preparation: Dissolve 1-methyl-5-nitro-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous Methanol.
-
Nucleophile: Add Sodium Methoxide (NaOMe, 1.1 eq) at
. -
Reaction: Allow to warm to Room Temperature and stir for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the starting nitro compound (yellowish) and appearance of a new spot.
-
-
Workup: Quench with dilute HCl (to pH 7). Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Result: 1-methyl-5-methoxy-1H-pyrazole-3-carbonitrile. Yield: ~75-85%.
Comparative Data Summary
| Property | 4-Nitro Isomer | 5-Nitro Isomer |
| pKa (NH) | ~10.5 (Acidic) | ~9.8 (More Acidic due to ortho-effect) |
| No Reaction (stable) | Displacement (yields 5-OMe) | |
| Reduction ( | Clean conversion to amine | Conversion to amine (risk of side reactions) |
| Melting Point | High (>150°C) | Generally lower than 4-nitro analog |
| Explosive Potential | Moderate | Higher (Nitro group is less stable) |
References
-
Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions.
- Source: ResearchG
- Key Finding: Confirms the nitro group in position 5 is much more reactive than in position 3 or 4 towards nucleophilic substitution.
-
Synthesis and Comparison of the Reactivity of 3,4,5-Trinitropyrazole.
- Source: Wiley Online Library / Propellants, Explosives, Pyrotechnics
- Key Finding: Demonstrates regioselective displacement of nitro groups at position 5 in highly nitr
-
Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Source: PMC (PubMed Central)
- Key Finding: Discusses general conditions for nitrogen heterocycles, providing context for the activ
-
4-Nitro-1H-pyrazole-3-carbonitrile: A Vers
- Source: Inno Pharmchem / Chemical Supplier D
- Key Finding: Highlights the industrial stability and application of the 4-nitro isomer as a scaffold for amino-pyrazole drugs.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
